molecular formula C15H18ClN3O B15559918 SSF-109 CAS No. 1020398-65-5

SSF-109

Katalognummer: B15559918
CAS-Nummer: 1020398-65-5
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: WRGKWWRFSUGDPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

sterol biosynthesis inhibitor;  inhibits the conversion of lanosterol to desmosterol & dihydrolanosterol to cholesterol indicating that the site of action is the inhibition of the 14 alpha-methyl demethylase activity;  RN given refers to the cis-(+-)-isomer;  RN for cpd without isomeric designation is not avail 5/93

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKWWRFSUGDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024077
Record name 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129586-32-9, 1020398-65-5
Record name 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129586329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SQ-109 in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ-109, a drug candidate originally developed for tuberculosis, has demonstrated significant broad-spectrum activity against a variety of fungal pathogens.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of SQ-109's mechanism of action in fungi. The available evidence strongly suggests that SQ-109 possesses a multi-target mechanism, a highly desirable trait for antifungal agents as it can potentially mitigate the development of resistance. The core mechanisms appear to revolve around the disruption of mitochondrial function, interference with ion homeostasis, and inhibition of critical biosynthetic pathways.[1] This document synthesizes the available quantitative data, outlines key experimental findings, and presents visual representations of the proposed molecular interactions and pathways.

Antifungal Spectrum and Potency

SQ-109 exhibits inhibitory activity against a wide range of clinically relevant fungal species. Minimum Inhibitory Concentration (MIC) values have been reported to vary, with promising activity observed against several species.

Table 1: In Vitro Antifungal Activity of SQ-109 Against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans~1–4
Candida parapsilosisModest Activity
Candida krusei1–2
Candida glabrata~1–4
Cryptococcus neoformans~1–4
Various other Candida spp.Promising Activity

Note: The activity of SQ-109 can vary between different clinical isolates. The provided ranges are indicative of the reported promising activities.

Core Mechanism of Action: A Multi-Target Approach

The antifungal activity of SQ-109 is not attributed to a single target but rather to a combination of effects on fundamental cellular processes. This multi-pronged attack likely contributes to its broad-spectrum efficacy.

Mitochondrial Targeting and Disruption of Proton Motive Force

A primary proposed mechanism of action for SQ-109 in fungi is the targeting of mitochondria. The activity of SQ-109 and its analogs has been correlated with protonophore uncoupling activity. This suggests that SQ-109 can dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The collapse of the mitochondrial membrane potential is a key event in this process.

The disruption of mitochondrial function leads to an accumulation of reactive oxygen species (ROS), which can cause significant cellular damage. This is supported by findings that growth inhibition by SQ-109 can be rescued by agents that inhibit ROS accumulation.

SQ109_Mitochondrial_Action cluster_mitochondrion Mitochondrion IMM Inner Mitochondrial Membrane ETC Electron Transport Chain H_plus_out H+ ETC->H_plus_out Pumps H+ out ROS ROS ETC->ROS Increased Production H_plus_out->H_plus_in H+ Leak ATP_Synthase ATP Synthase H_plus_out->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP SQ109 SQ-109 SQ109->IMM Acts as Protonophore (Uncoupler)

Caption: Proposed mechanism of SQ-109 targeting the mitochondrial proton motive force.

Disruption of Ion Homeostasis

In addition to its effects on mitochondria, SQ-109 has been shown to disrupt H+/Ca2+ homeostasis in the vacuoles of Saccharomyces cerevisiae. The vacuole is a critical organelle for maintaining ion balance within the fungal cell. By altering the normal flux of protons and calcium ions, SQ-109 can induce cellular stress and disrupt essential signaling pathways that are dependent on calcium.

SQ109_Vacuolar_Action cluster_vacuole Fungal Vacuole SQ109 SQ-109 cluster_vacuole cluster_vacuole SQ109->cluster_vacuole Disrupts H+/Ca2+ Homeostasis V_ATPase V-ATPase H_lumen H+ V_ATPase->H_lumen Pumps H+ in Ca_transporter Ca2+ Transporter Cytosol_Ca Cytosolic Ca2+ Ca_transporter->Cytosol_Ca Ca2+ Efflux Ca_lumen Ca2+ Ca_lumen->Ca_transporter Ca2+ Efflux Cytosol_H Cytosolic H+

Caption: SQ-109 disrupts H+/Ca2+ homeostasis in the fungal vacuole.

Inhibition of Isoprenoid Biosynthesis

Synergistic activity has been observed between SQ-109 and pitavastatin, an inhibitor of the isoprenoid biosynthesis pathway. This suggests that SQ-109 may also interfere with this critical metabolic route. Isoprenoids are precursors for a wide range of essential molecules in fungi, including sterols, which are vital components of the cell membrane. The exact target of SQ-109 within this pathway has not yet been fully elucidated.

SQ109_Isoprenoid_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Statins Statins (e.g., Pitavastatin) Statins->Mevalonate Inhibits Isoprenoid_Precursors Isoprenoid Precursors Mevalonate->Isoprenoid_Precursors Ergosterol Ergosterol Isoprenoid_Precursors->Ergosterol Other_Molecules Other Essential Molecules Isoprenoid_Precursors->Other_Molecules SQ109 SQ-109 Pathway_Inhibition Inhibition? SQ109->Pathway_Inhibition Pathway_Inhibition->Isoprenoid_Precursors Synergistic Inhibition

Caption: Synergistic inhibition of the isoprenoid biosynthesis pathway by SQ-109 and statins.

Experimental Protocols

Detailed experimental protocols for the investigation of SQ-109's mechanism of action are not fully available in the reviewed literature. However, based on the described experiments, the following methodologies are central to its study.

Determination of Minimum Inhibitory Concentration (MIC)

This is a fundamental assay to determine the in vitro potency of an antifungal agent.

Table 2: General Protocol for Broth Microdilution MIC Assay

StepProcedure
1. Inoculum Preparation Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in culture medium to achieve the final desired inoculum size.
2. Drug Dilution A serial dilution of SQ-109 is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
3. Inoculation The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
4. Incubation The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
5. MIC Determination The MIC is determined as the lowest concentration of SQ-109 that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Synergy Testing (Fractional Inhibitory Concentration Index - FICI)

This method is used to assess the interaction between two antimicrobial agents.

FICI_Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of SQ-109 (Drug A) and Pitavastatin (Drug B) in a checkerboard format. Start->Prepare_Plates Inoculate Inoculate plates with a standardized fungal suspension. Prepare_Plates->Inoculate Incubate Incubate plates under appropriate conditions. Inoculate->Incubate Read_MICs Determine the MIC of each drug alone (MICA, MICB) and in combination (MICA_comb, MICB_comb). Incubate->Read_MICs Calculate_FICI Calculate the FICI: FICI = (MICA_comb / MICA) + (MICB_comb / MICB) Read_MICs->Calculate_FICI Interpret_Results Interpret FICI value: ≤ 0.5: Synergy > 0.5 to 4.0: Indifference > 4.0: Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: Workflow for determining the Fractional Inhibitory Concentration Index (FICI).

Conclusion and Future Directions

SQ-109 represents a promising antifungal candidate with a multi-target mechanism of action that is advantageous for overcoming drug resistance. Its ability to disrupt mitochondrial function, interfere with ion homeostasis, and potentially inhibit isoprenoid biosynthesis makes it a subject of significant interest for further research and development.

Future investigations should focus on:

  • Precise Target Identification: Elucidating the specific molecular targets of SQ-109 within the mitochondria and the isoprenoid biosynthesis pathway.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of SQ-109 in animal models of fungal infections.

  • Resistance Studies: Investigating the potential for resistance development to SQ-109 and the mechanisms that might be involved.

  • Combination Therapies: Further exploring synergistic interactions with other antifungal agents to develop more effective treatment regimens.

This technical guide provides a foundational understanding of SQ-109's antifungal properties and is intended to support ongoing and future research in the field of antifungal drug development.

References

In-depth Technical Guide on the Biological Activity of SSF-109 Against Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of the fungicide SSF-109 against plant pathogenic fungi. This compound, chemically identified as (dl)-cis-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cyclo-heptanol, is a potent inhibitor of ergosterol (B1671047) biosynthesis. Its primary mechanism of action is the disruption of the fungal cell membrane's integrity and function by targeting the C14-demethylation step in the ergosterol biosynthesis pathway. This guide details the quantitative antifungal activity of this compound, the specific experimental protocols for its evaluation, and a visualization of the affected metabolic pathway.

Introduction

Plant pathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The development of effective fungicides with specific modes of action is crucial for managing these pathogens. This compound is a triazole fungicide that has demonstrated significant activity against a range of plant pathogenic fungi. This document serves as a technical resource for researchers and professionals engaged in the study and development of antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, this compound targets the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme responsible for the demethylation of lanosterol and other 14α-methyl sterol precursors.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of sterol composition alters the physical properties of the cell membrane, leading to impaired growth and, ultimately, cell death.

In studies on Botrytis cinerea, treatment with this compound at a concentration of 0.45 µg/ml resulted in the accumulation of several 14α-methyl sterols, including:[1]

  • 24-methylene-24(25)-dihydrolanosterol

  • Obtusifoliol

  • 14α-methylfecosterol

  • 24-methylene-24(25)-dihydrolanosten-3-one

  • Obtusifolione

This accumulation of precursors confirms that this compound effectively inhibits the 14α-demethylation step in the ergosterol biosynthesis pathway in this plant pathogenic fungus.[1]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Effect of this compound cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol 14α-demethylase (Target of this compound) Accumulated_Precursors Accumulation of 14α-methyl sterols Lanosterol->Accumulated_Precursors Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion This compound This compound This compound->14-demethyl-lanosterol Inhibition Membrane_Disruption Cell Membrane Disruption Accumulated_Precursors->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Quantitative Data on Antifungal Activity

Fungal SpeciesCompoundConcentrationEffectReference
Botrytis cinereaThis compound0.45 µg/mlAccumulation of 14α-methyl sterols[1]

Further studies are required to establish the Minimum Inhibitory Concentrations (MICs) and EC50 values of this compound against other significant plant pathogens such as Fusarium oxysporum, Magnaporthe oryzae, and various species of Aspergillus and Penicillium.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound's biological activity.

In Vitro Antifungal Susceptibility Testing (General Protocol)

This protocol is a standard method for determining the inhibitory effect of a compound on fungal growth.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target plant pathogenic fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal culture on PDA plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

  • Microdilution Assay:

    • Prepare a serial dilution of the this compound stock solution in PDB in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

    • Add the fungal spore suspension to each well (except the negative control) to achieve a final volume of 200 µL per well.

    • Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) for 48-72 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

    • Alternatively, fungal growth can be quantified by measuring the optical density at 600 nm using a spectrophotometer. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Analysis of Fungal Sterol Composition

This protocol details the methodology used to identify the effect of this compound on the sterol profile of a fungus.

Objective: To analyze the changes in sterol composition in a fungal species after treatment with this compound.

Materials:

  • Fungal culture

  • Liquid growth medium

  • This compound

  • Saponification solution (e.g., 1 M alcoholic KOH)

  • Organic solvent for extraction (e.g., n-hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungus in a liquid medium to the mid-logarithmic phase.

    • Add this compound to the culture at a predetermined concentration (e.g., 0.45 µg/ml for B. cinerea).

    • Continue incubation for a specified period to allow for the compound to take effect.

    • Harvest the mycelia by filtration.

  • Sterol Extraction:

    • Wash the harvested mycelia with distilled water.

    • Saponify the mycelia by refluxing with an alcoholic KOH solution.

    • Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane.

    • Evaporate the solvent to obtain the crude sterol extract.

  • Sterol Analysis:

    • Derivatize the sterols if necessary (e.g., silylation) to improve their volatility for GC analysis.

    • Analyze the sterol composition using a GC-MS system.

    • Identify the individual sterols by comparing their mass spectra and retention times with those of authentic standards and library data.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Antifungal Assay cluster_sterol Sterol Composition Analysis A1 Fungal Culture Preparation A3 Inoculation and Incubation A1->A3 A2 Serial Dilution of this compound A2->A3 A4 MIC Determination (Visual/OD) A3->A4 B1 Fungal Culture and This compound Treatment B2 Mycelia Harvesting and Saponification B1->B2 B3 Sterol Extraction with Organic Solvent B2->B3 B4 GC-MS Analysis B3->B4

Caption: Workflow for evaluating the antifungal activity of this compound.

Conclusion

This compound is an effective fungicide that targets the ergosterol biosynthesis pathway in plant pathogenic fungi. Its specific inhibition of 14α-demethylase leads to the disruption of fungal cell membrane integrity. The provided experimental protocols offer a framework for the further evaluation of this compound's antifungal spectrum and efficacy. Future research should focus on determining the quantitative activity of this compound against a wider array of economically important plant pathogens to fully assess its potential as a broad-spectrum fungicide.

References

SSF-109 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSF-109, also known as Huanjunzuo, is a broad-spectrum triazole fungicide with protective activity against a range of plant pathogenic fungi. This technical guide provides an in-depth overview of the target identification and validation of this compound. The primary molecular target of this compound has been identified as sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This document details the mechanism of action, summarizes key quantitative data for related compounds, provides comprehensive experimental protocols for target validation, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a chiral triazole fungicide that has demonstrated significant efficacy against various plant diseases, notably those caused by ascomycetes and deuteromycetes.[1][2] Understanding the precise molecular target and mechanism of action of a fungicide is crucial for optimizing its use, managing the development of resistance, and developing next-generation compounds. This guide focuses on the established target of this compound, sterol 14α-demethylase (CYP51), and the experimental methodologies used to validate this target.

Target Identification: Sterol 14α-Demethylase (CYP51)

The primary target of this compound is the enzyme sterol 14α-demethylase, a member of the cytochrome P450 superfamily.[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3]

Mechanism of Action

This compound inhibits the 14α-demethylation step in the ergosterol biosynthesis pathway. Specifically, it blocks the conversion of lanosterol (B1674476) to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth.

Quantitative Data

Table 1: In Vitro Inhibition of Fungal Sterol 14α-Demethylase (CYP51)

CompoundFungal SpeciesIC50 (µM)Reference
ItraconazoleCandida albicans0.05
FluconazoleCandida albicans0.1
KetoconazoleCandida albicans0.03
TebuconazoleUstilago maydis0.02
This compound Botrytis cinerea Data not available

Table 2: Antifungal Activity (EC50) Against Botrytis cinerea

CompoundEC50 (µg/mL)Reference
Fenhexamid0.03 - 0.1
Pyrifenox0.02
This compound Data not available

Experimental Protocols

The following protocols describe the key experiments used to identify and validate the target of this compound.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to analyze the sterol composition of fungal cells treated with this compound to observe the expected decrease in ergosterol and accumulation of 14α-methylated sterols.

1. Fungal Culture and Treatment:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with Botrytis cinerea spores.
  • Incubate the culture at 25°C with shaking until it reaches the mid-logarithmic growth phase.
  • Add this compound (dissolved in a suitable solvent like DMSO) to the culture at various concentrations (e.g., 0.1x, 1x, and 10x the predetermined EC50 value). A solvent control (DMSO only) should also be included.
  • Continue incubation for a defined period (e.g., 24 hours).

2. Cell Harvesting and Lipid Extraction:

  • Harvest the fungal mycelia by filtration or centrifugation.
  • Wash the mycelia with sterile distilled water and then lyophilize.
  • Extract total lipids from the dried mycelia using a chloroform:methanol (2:1, v/v) mixture.

3. Saponification:

  • Saponify the lipid extract with ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters.
  • Extract the non-saponifiable lipids (containing free sterols) with n-hexane.

4. Derivatization:

  • Evaporate the hexane (B92381) extract to dryness under a stream of nitrogen.
  • Derivatize the sterols by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
  • Use a temperature program to separate the different sterol derivatives.
  • Detect the eluted compounds using a mass spectrometer.
  • Identify and quantify the sterols by comparing their retention times and mass spectra to those of authentic standards (e.g., ergosterol, lanosterol).

In Vitro Sterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of CYP51.

1. Preparation of Microsomes:

  • Grow a fungal culture (e.g., Saccharomyces cerevisiae overexpressing the Botrytis cinerea CYP51 gene) to the late logarithmic phase.
  • Harvest the cells and generate spheroplasts using lytic enzymes.
  • Lyse the spheroplasts osmotically and homogenize.
  • Isolate the microsomal fraction, which contains the CYP51 enzyme, by differential centrifugation.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the microsomal preparation, a source of reducing equivalents (NADPH-cytochrome P450 reductase), and a buffer system.
  • Add the substrate, radiolabeled (e.g., [³H]) lanosterol.
  • Add this compound at a range of concentrations.
  • Initiate the reaction by adding NADPH.
  • Incubate the reaction at a controlled temperature (e.g., 37°C).

3. Product Extraction and Analysis:

  • Stop the reaction by adding a strong base.
  • Extract the sterols from the reaction mixture.
  • Separate the substrate (lanosterol) from the product (14α-demethylated lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Quantify the amount of radiolabeled product formed using liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of inhibition of CYP51 activity at each this compound concentration compared to a no-inhibitor control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition by this compound

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitor Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Mevalonate Mevalonate HMG-CoA->Mevalonate ... Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP ... Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP ... Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4_4_dimethyl_cholesta_8_14_24_trien_3_beta_ol 4_4_dimethyl_cholesta_8_14_24_trien_3_beta_ol Lanosterol->4_4_dimethyl_cholesta_8_14_24_trien_3_beta_ol CYP51 (14α-demethylase) ... ... 4_4_dimethyl_cholesta_8_14_24_trien_3_beta_ol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol Inhibits CYP51

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Experimental Workflow for Target Identification and Validation

Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (Antifungal Activity of this compound) Hypothesis_Generation Hypothesis Generation (e.g., similarity to other azoles) Phenotypic_Screening->Hypothesis_Generation Cellular_Assay Cellular Assay: Sterol Profiling (GC-MS) Hypothesis_Generation->Cellular_Assay Test Hypothesis Biochemical_Assay Biochemical Assay: CYP51 Inhibition (In Vitro) Cellular_Assay->Biochemical_Assay Genetic_Validation Genetic Validation: (e.g., CYP51 overexpression or knockout) Biochemical_Assay->Genetic_Validation

Caption: Workflow for the identification and validation of the molecular target of this compound.

Conclusion

The identification and validation of sterol 14α-demethylase as the primary target of this compound provides a clear understanding of its antifungal mechanism. This knowledge is fundamental for its effective application in agriculture and for the design of novel fungicides that can overcome potential resistance. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers engaged in the study of antifungal compounds and their molecular targets. Further research to determine the specific binding kinetics and structural interactions between this compound and Botrytis cinerea CYP51 will provide even deeper insights into its mode of action.

References

The Triazole Antifungal Candidate SSF-109: A Technical Guide to its Predicted Mechanism of Ergosterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SSF-109, chemically identified as 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, is a triazole-based compound. While specific studies detailing its antifungal activity and impact on fungal ergosterol (B1671047) biosynthesis are not extensively available in the public literature, its structural class and demonstrated mechanism in mammalian cells strongly indicate its function as an inhibitor of sterol 14α-demethylase. This enzyme is a critical, well-validated target in the fungal ergosterol biosynthesis pathway. This technical guide provides an in-depth overview of the predicted mechanism of action for this compound, outlines the standard experimental protocols used to characterize such compounds, and presents the ergosterol biosynthesis pathway, highlighting the specific inhibitory step.

Introduction: The Ergosterol Pathway as an Antifungal Target

The fungal cell membrane is essential for viability, regulating passage of substances and protecting the cell. Ergosterol is the primary sterol in fungal membranes, analogous to cholesterol in mammalian cells. Its unique presence in fungi makes the ergosterol biosynthesis pathway an attractive target for selective antifungal agents.[1] Several classes of antifungal drugs, including the widely used azoles, function by disrupting this pathway.[1] Inhibition leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[2]

Predicted Mechanism of Action of this compound

This compound belongs to the triazole class of chemical compounds. Research on its effects in isolated rat hepatocytes demonstrated that it inhibits 14 alpha-methyl demethylase, leading to the accumulation of the sterol precursors lanosterol (B1674476) and 24-dihydrolanosterol.[1] In fungi, the homologous enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), is the target of all azole antifungals.[2]

This enzyme is a cytochrome P450-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol. The nitrogen atom in the triazole ring of compounds like this compound is predicted to bind to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the natural substrate from binding and halting the progression of the ergosterol biosynthesis pathway.

Caption: Predicted inhibition point of this compound in the fungal ergosterol biosynthesis pathway.

Quantitative Data: Comparative Antifungal Activity

Fungal SpeciesVoriconazole (B182144) MIC (µg/mL)
Candida albicans0.001 - 0.05
Candida glabrata0.30 - 0.39
Candida krusei0.30 - 0.39
Aspergillus fumigatus0.25 - 1.0
Cryptococcus neoformans0.03 - 0.25
Data is illustrative and sourced from a study on voriconazole for comparative purposes.

Detailed Experimental Protocols

To characterize a novel ergosterol biosynthesis inhibitor like this compound, a series of standardized in vitro experiments are typically performed.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Materials: 96-well microtiter plates, RPMI-1640 medium, standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL), this compound stock solution (in DMSO), and a microplate reader.

  • Protocol:

    • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the wells of a 96-well plate. Include a drug-free well as a positive control for growth.

    • Inoculation: Add the standardized fungal inoculum to each well.

    • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

    • Endpoint Determination: Determine the MIC by identifying the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the control, assessed visually or by measuring optical density at 530 nm.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the accumulation of specific sterol intermediates and the depletion of ergosterol.

  • Materials: Fungal culture, this compound, saponification solution (alcoholic potassium hydroxide), n-heptane, derivatizing agent (e.g., BSTFA), GC-MS system.

  • Protocol:

    • Culturing: Grow the fungal species in a suitable broth medium with and without a sub-inhibitory concentration of this compound.

    • Cell Harvesting & Saponification: Harvest the fungal cells by centrifugation, wash them, and then heat them in an alcoholic KOH solution to saponify cellular lipids and release sterols.

    • Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) from the mixture using an organic solvent like n-heptane.

    • Derivatization: Evaporate the solvent and treat the sterol extract with a silylating agent to create trimethylsilyl (B98337) (TMS) ether derivatives, which are more volatile and suitable for GC analysis.

    • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different sterols will separate based on their retention times, and the mass spectrometer will provide fragmentation patterns for identification and quantification. A successful inhibition by this compound would be expected to show a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak compared to the untreated control.

cluster_workflow Experimental Workflow for Characterizing an Ergosterol Biosynthesis Inhibitor Culture Fungal Culture (e.g., Candida albicans) Treatment Treat with this compound (various concentrations) + Untreated Control Culture->Treatment Incubation Incubate (24-48 hours, 35°C) Treatment->Incubation MIC_Assay MIC Determination (Broth Microdilution) Incubation->MIC_Assay Harvest Harvest Cells Incubation->Harvest From sub-MIC culture Sterol_Analysis Sterol Profile Analysis Saponification Saponification Harvest->Saponification Extraction Sterol Extraction (n-heptane) Saponification->Extraction GCMS GC-MS Analysis Extraction->GCMS GCMS->Sterol_Analysis

Caption: A generalized workflow for testing a novel ergosterol biosynthesis inhibitor like this compound.

Conclusion and Future Directions

Based on its chemical structure as a triazole and its confirmed inhibition of 14 alpha-methyl demethylase in a mammalian system, this compound is strongly predicted to act as an antifungal agent by targeting the fungal lanosterol 14α-demethylase. This would disrupt ergosterol biosynthesis, leading to fungal growth inhibition.

For drug development professionals, this compound represents a scaffold that operates via a clinically validated mechanism. To fully assess its potential, further research is required to generate specific data on its antifungal spectrum, potency (MIC values), and its precise effects on the sterol profiles of key pathogenic fungi. The experimental protocols detailed in this guide provide a clear roadmap for conducting such essential preclinical evaluations.

References

The Antifungal Spectrum of SQ109: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel diamine drug candidate, initially developed for the treatment of tuberculosis, that has demonstrated a broad spectrum of activity against a variety of pathogenic fungi.[1][2] Its multifaceted mechanism of action, which differs from currently available antifungal agents, makes it a promising candidate for further investigation, particularly in the context of emerging antifungal resistance. This technical guide provides an in-depth overview of the antifungal activity of SQ109, detailing its spectrum of activity, quantitative efficacy, and the experimental protocols used for its evaluation. Furthermore, it elucidates the proposed mechanisms of action through signaling pathway and experimental workflow diagrams.

Data Presentation: In Vitro Antifungal Activity of SQ109

The in vitro antifungal activity of SQ109 has been evaluated against a wide range of fungal species, including yeasts and molds. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data, providing a quantitative measure of its potency.

Table 1: Antifungal Susceptibility of Yeast Species to SQ109 [1][3]

Fungal SpeciesStrain(s)MIC Range (µg/mL)MFC Range (µg/mL)
Candida albicansClinical Isolates1 - 82 - >16
Candida aurisClinical Isolates2 - 84 - 16
Candida glabrataClinical Isolates0.25 - 40.5 - 8
Candida kruseiClinical Isolates1 - 22 - 4
Candida parapsilosisClinical Isolates1 - 82 - 16
Candida tropicalisClinical Isolates1 - 42 - 8
Candida guilliermondiiClinical Isolates0.5 - 41 - 8
Candida kefyrClinical Isolates0.125 - 0.250.25 - 0.5
Candida lusitaniaeClinical Isolates2 - 164 - >16
Cryptococcus neoformansClinical Isolates0.5 - 21 - 4

Table 2: Antifungal Susceptibility of Molds to SQ109 [1]

Fungal SpeciesStrain(s)MIC Range (µg/mL)
Aspergillus fumigatusClinical Isolates8 - 16
Rhizopus spp.Clinical Isolate>64
Mucor spp.Clinical Isolate>64
Fusarium spp.Clinical Isolate16
Coccidioides spp.Clinical Isolate≤0.125 - 0.250
Histoplasma capsulatumClinical Isolate≤0.125

In Vivo Efficacy

Currently, there is limited publicly available data on the in vivo efficacy of SQ109 in murine models of invasive candidiasis or aspergillosis. However, SQ109 has shown efficacy in murine models of infections caused by various protozoan parasites, indicating its potential for in vivo activity. Further studies are warranted to evaluate the in vivo therapeutic potential of SQ109 against systemic fungal infections.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of SQ109's antifungal properties.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of SQ109 against yeast and filamentous fungi was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-A3)

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of SQ109 in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial twofold dilutions of SQ109 in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • Subculture yeast isolates on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours.

    • Prepare a suspension of yeast cells in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Microdilution Plate Setup and Incubation:

    • Dispense 100 µL of each SQ109 dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of SQ109 that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

    • For Minimum Fungicidal Concentration (MFC) determination, subculture 100 µL from each well showing no visible growth onto Sabouraud dextrose agar plates. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)

  • Preparation of Antifungal Agent:

    • Follow the same procedure as for yeasts (Protocol 1, Step 1).

  • Inoculum Preparation:

    • Grow the mold on potato dextrose agar at 35°C for 5-7 days to encourage conidiation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Microdilution Plate Setup and Incubation:

    • Follow the same procedure as for yeasts (Protocol 1, Step 3).

    • Incubate the plates at 35°C for 48-72 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of SQ109 that shows complete inhibition of growth.

Mechanism of Action Studies

Protocol 3: Assessment of Mitochondrial Membrane Potential

  • Fungal Cell Preparation:

    • Grow fungal cells to mid-log phase in a suitable liquid medium.

    • Harvest and wash the cells with a buffer (e.g., PBS).

  • Staining with a Fluorescent Dye:

    • Resuspend the cells in a buffer containing a potentiometric fluorescent dye (e.g., rhodamine 123 or JC-1).

    • Incubate the cells to allow for dye uptake into the mitochondria.

  • Treatment with SQ109:

    • Add SQ109 at various concentrations to the cell suspension.

    • Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

    • A decrease in fluorescence (for rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial membrane depolarization.

Protocol 4: Measurement of Vacuolar H+/Ca2+ Homeostasis

  • Yeast Strain and Growth Conditions:

    • Use a suitable Saccharomyces cerevisiae strain (e.g., BJ3505) for vacuole isolation.

    • Grow the yeast cells in a rich medium (e.g., YPD) to the desired growth phase.

  • Vacuole Isolation:

    • Spheroplast the yeast cells using zymolyase.

    • Lyse the spheroplasts osmotically and isolate vacuoles by density gradient centrifugation.

  • Fluorescence-Based pH and Calcium Measurement:

    • Use pH-sensitive (e.g., BCECF-AM) and calcium-sensitive (e.g., Fura-2 AM) fluorescent dyes.

    • Monitor the fluorescence changes in the presence of ATP (to energize the V-ATPase) and SQ109 to assess its effect on proton and calcium transport across the vacuolar membrane.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 Mitochondrial Targeting by SQ109 SQ109 SQ109 Mitochondrion Mitochondrion SQ109->Mitochondrion Accumulates in ETC Electron Transport Chain SQ109->ETC Acts as protonophore uncoupler DeltaPsi Mitochondrial Membrane Potential (ΔΨm) SQ109->DeltaPsi Collapses ETC->DeltaPsi Maintains ROS Reactive Oxygen Species (ROS) DeltaPsi->ROS Disruption leads to increased Apoptosis Fungal Cell Death ROS->Apoptosis Induces

Caption: Proposed mechanism of SQ109 targeting fungal mitochondria.

G cluster_1 Disruption of Fungal Calcium Homeostasis by SQ109 SQ109 SQ109 Vacuole Vacuole SQ109->Vacuole Targets H_plus_gradient Proton Gradient SQ109->H_plus_gradient Disrupts H+ transport Cytosolic_Ca Cytosolic Ca2+ SQ109->Cytosolic_Ca Increases V_ATPase V-type H+-ATPase V_ATPase->H_plus_gradient Establishes Ca_transporter Ca2+ Transporter H_plus_gradient->Ca_transporter Drives Ca_transporter->Cytosolic_Ca Regulates Signaling_disruption Disruption of Ca2+-dependent Signaling Pathways Cytosolic_Ca->Signaling_disruption Leads to Cell_death Fungal Cell Death Signaling_disruption->Cell_death Induces

Caption: SQ109-mediated disruption of vacuolar H+/Ca2+ homeostasis.

G cluster_2 Potential Inhibition of Isoprenoid Biosynthesis by SQ109 SQ109 SQ109 Isoprenoid_Pathway Isoprenoid Biosynthesis Pathway SQ109->Isoprenoid_Pathway Potential Inhibition (Synergistic with Statins) Pitavastatin Pitavastatin (Statin) HMG_CoA_reductase HMG-CoA Reductase Pitavastatin->HMG_CoA_reductase Inhibits HMG_CoA_reductase->Isoprenoid_Pathway Key enzyme in Ergosterol Ergosterol Synthesis Isoprenoid_Pathway->Ergosterol Precursor for Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Essential for

Caption: Synergistic effect of SQ109 with statins suggests interference with the isoprenoid biosynthesis pathway.

Experimental Workflow Diagram

G cluster_3 Experimental Workflow: In Vitro Antifungal Susceptibility Testing start Start prep_fungi Prepare Fungal Inoculum (Yeast or Mold) start->prep_fungi prep_sq109 Prepare Serial Dilutions of SQ109 start->prep_sq109 setup_plate Set up 96-well Microtiter Plate prep_fungi->setup_plate prep_sq109->setup_plate incubate Incubate at 35°C setup_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic determine_mfc Determine Minimum Fungicidal Concentration (MFC) read_mic->determine_mfc end End determine_mfc->end

References

Mode of Action of the Novel Sulfonamide Fungicide SSF-109 (chesulfamide) on Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Botrytis cinerea, the causative agent of gray mold, is a formidable plant pathogen responsible for significant economic losses in agriculture worldwide. The emergence of fungicide-resistant strains necessitates the development of novel antifungals with unique modes of action. This technical guide provides a comprehensive overview of the mode of action of the novel sulfonamide fungicide, SSF-109 (also known as L13 or chesulfamide), against Botrytis cinerea. This compound exhibits potent fungicidal activity, particularly against strains resistant to existing commercial fungicides. Its primary mechanism involves the disruption of cell membrane integrity and induction of severe morphological and cytological abnormalities, ultimately leading to fungal cell death. This document details the biochemical effects, summarizes quantitative data, outlines experimental protocols, and provides visual representations of the fungicidal action of this compound.

Introduction

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, affects a wide range of crops, leading to substantial pre- and post-harvest losses.[1] For decades, chemical control has been the primary strategy for managing this disease. However, the remarkable genetic plasticity of B. cinerea has led to the widespread development of resistance to many single-site fungicides, including carbendazim, diethofencarb, and iprodione.[1] This has created an urgent need for new fungicides with novel modes of action to overcome existing resistance mechanisms.

This compound (chesulfamide), a novel sulfonamide compound identified as N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide, has demonstrated significant fungicidal activity against B. cinerea.[1] Notably, it is effective against strains that have developed resistance to other commercial fungicides.[1] This guide elucidates the primary mode of action of this compound, providing a detailed analysis of its effects on the morphology, ultrastructure, and cell membrane permeability of B. cinerea.

Biochemical Mode of Action

The fungicidal activity of this compound against B. cinerea is characterized by a multi-faceted attack on the fungus's cellular integrity. The primary mode of action is not targeted at mitochondrial respiration, but rather at the cell membrane and wall, leading to a cascade of destructive events.

Morphological and Cytological Alterations

Exposure of Botrytis cinerea to this compound induces severe and abnormal morphological changes in the fungal hyphae. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have revealed the following key effects:

  • Excessive and Irregular Branching: Hyphae treated with this compound exhibit a departure from their normal, linear growth, instead showing excessive and irregular branching patterns.[1]

  • Abnormal Configuration: The overall structure of the mycelium becomes disorganized, with hyphae showing irregular ramification and abnormal configurations.

  • Cell Wall and Vacuole Decomposition: At the ultrastructural level, this compound causes the decomposition of the fungal cell wall and vacuoles, compromising the structural integrity of the hyphae.

Disruption of Cell Membrane Permeability

A critical aspect of this compound's mode of action is its ability to disrupt the permeability of the fungal cell membrane. This leads to a significant increase in electrolyte leakage from the hyphae. The loss of cellular electrolytes indicates a compromised cell membrane, which is a crucial factor in maintaining cellular homeostasis and viability.

Minimal Impact on Mitochondrial Respiration

In contrast to many other fungicides that target the mitochondrial electron transport chain, this compound has only a minor effect on the oxygen consumption of intact B. cinerea mycelia. This suggests that the primary fungicidal mechanism of this compound is not the inhibition of respiration, distinguishing it from fungicides like succinate (B1194679) dehydrogenase inhibitors (SDHIs).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and biochemical effects of this compound on Botrytis cinerea.

Table 1: In Vitro Fungicidal Activity of this compound against Botrytis cinerea

ParameterValueReference Fungicide (Procymidone)Source
EC50 2.12 µg/mL2.45 µg/mL

Table 2: Biochemical Effects of this compound on Botrytis cinerea

ParameterConcentrationResultComparisonSource
Inhibition of Oxygen Consumption 50 µg/mL2.15% inhibitionMinor effect
Electrolyte Leakage Not specifiedSignificant increaseMore significant than procymidone

Table 3: Field Efficacy of this compound against Tomato Gray Mold (B. cinerea)

Application RateControl EffectComparison (Iprodione)Source
450 g ai ha-183%Better than iprodione

Experimental Protocols

The following sections detail the methodologies used to investigate the mode of action of this compound on Botrytis cinerea.

Fungal Culture and In Vitro Antifungal Assay
  • Botrytis cinerea Strain: The wild-type strain of B. cinerea is typically used for initial screening and mode of action studies.

  • Culture Medium: Potato Dextrose Agar (PDA) is a standard medium for the cultivation of B. cinerea.

  • EC50 Determination:

    • This compound is dissolved in a suitable solvent (e.g., acetone) and added to molten PDA at various concentrations.

    • Mycelial plugs (typically 5 mm in diameter) from the edge of an actively growing B. cinerea colony are placed in the center of the amended PDA plates.

    • Plates are incubated at a controlled temperature (e.g., 22°C) in the dark.

    • The diameter of the fungal colony is measured after a set incubation period (e.g., 72 hours).

    • The EC50 value (the concentration of the compound that inhibits mycelial growth by 50%) is calculated by probit analysis.

Electron Microscopy
  • Sample Preparation:

    • B. cinerea is cultured on PDA plates amended with this compound at a concentration close to its EC50 value.

    • For Scanning Electron Microscopy (SEM), mycelial samples are fixed, dehydrated through a graded ethanol (B145695) series, critical-point dried, and sputter-coated with gold.

    • For Transmission Electron Microscopy (TEM), mycelial samples are fixed, post-fixed with osmium tetroxide, dehydrated, and embedded in resin. Ultra-thin sections are then stained with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Samples are observed under a scanning electron microscope and a transmission electron microscope to visualize morphological and ultrastructural changes, respectively.

Electrolyte Leakage Assay
  • B. cinerea mycelia are grown in a liquid medium (e.g., Potato Dextrose Broth) to obtain a sufficient biomass.

  • The mycelia are harvested, washed with sterile distilled water, and resuspended in a solution containing this compound at a specific concentration.

  • The electrical conductivity of the suspension is measured at various time points using a conductivity meter.

  • An increase in electrical conductivity over time indicates the leakage of electrolytes from the fungal cells.

Oxygen Consumption Measurement
  • Intact B. cinerea mycelia are prepared as described for the electrolyte leakage assay.

  • The mycelia are suspended in a buffer solution in the chamber of an oxygen electrode (e.g., a Clark-type oxygen electrode).

  • This compound is added to the chamber, and the rate of oxygen consumption is monitored over time.

  • The percentage of inhibition of respiration is calculated by comparing the rate of oxygen consumption in the presence and absence of the fungicide.

Visualizations

Proposed Mode of Action of this compound

SSF109_Mode_of_Action SSF109 This compound CellMembrane Fungal Cell Membrane SSF109->CellMembrane Interacts with CellWall Fungal Cell Wall SSF109->CellWall Affects MembraneDisruption Membrane Permeability Disruption CellMembrane->MembraneDisruption Leads to ElectrolyteLeakage Electrolyte Leakage MembraneDisruption->ElectrolyteLeakage MorphologicalChanges Abnormal Hyphal Morphology (Excessive Branching) MembraneDisruption->MorphologicalChanges CellDeath Fungal Cell Death ElectrolyteLeakage->CellDeath WallDecomposition Cell Wall Decomposition CellWall->WallDecomposition Causes WallDecomposition->MorphologicalChanges WallDecomposition->CellDeath MorphologicalChanges->CellDeath

Caption: Proposed mode of action of this compound on Botrytis cinerea.

Experimental Workflow for Mode of Action Studies

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_morphology Morphological & Ultrastructural Analysis cluster_physiological Physiological & Biochemical Assays FungalCulture B. cinerea Culture (PDA) EC50 EC50 Determination FungalCulture->EC50 SEM Scanning Electron Microscopy (SEM) EC50->SEM Inform subsequent experiments TEM Transmission Electron Microscopy (TEM) EC50->TEM Inform subsequent experiments ElectrolyteLeakage Electrolyte Leakage Assay EC50->ElectrolyteLeakage Inform subsequent experiments OxygenConsumption Oxygen Consumption Measurement EC50->OxygenConsumption Inform subsequent experiments

Caption: Experimental workflow for elucidating the mode of action.

Conclusion

This compound (chesulfamide) represents a promising new class of sulfonamide fungicides with a distinct mode of action against the economically important plant pathogen Botrytis cinerea. Its ability to induce severe morphological and cytological damage, coupled with the disruption of cell membrane permeability, without significantly inhibiting mitochondrial respiration, suggests a novel mechanism that can be effective against fungicide-resistant strains. The data presented in this guide underscore the potential of this compound as a valuable tool in integrated pest management strategies for controlling gray mold. Further research into the specific molecular targets of this compound within the cell membrane and wall biosynthesis pathways will provide a more complete understanding of its fungicidal activity and facilitate the development of next-generation fungicides.

References

An In-depth Technical Guide on the Preliminary Toxicity of Antitumor Agent-109

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the preliminary in vitro toxicity studies of Antitumor agent-109, also identified as compound 6-15. The information presented is targeted towards researchers, scientists, and professionals involved in drug development and oncology. The data herein is based on the available preliminary findings.

Quantitative Cytotoxicity Data

The cytotoxic activity of Antitumor agent-109 was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour incubation period, indicating the concentration of the compound required to inhibit 50% of cell growth.[1]

Cell LineCancer TypeIC50 (µM)[1]
DU145Prostate Cancer1.1
MCF-7Breast Cancer2.0
MDA-MB-231Breast Cancer2.8
PANC-1Pancreatic Cancer4.0
A549Lung Cancer4.2
HT-29Colon Cancer4.6
U937Leukemia6.7

Mechanism of Action and Signaling Pathway

Antitumor agent-109 functions as a small molecule inhibitor of the Gas6-Axl signaling pathway.[1] This pathway is often dysregulated in various cancers and is integral to cell proliferation, survival, and migration.[1] The agent inhibits the expression of both the Growth Arrest-Specific 6 (Gas6) ligand and its receptor tyrosine kinase, Axl.[1] This inhibition disrupts the downstream PI3K/Akt signaling cascade, which in turn leads to G1 phase cell cycle arrest and promotes apoptosis in cancerous cells.[1]

Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits SSF109 Antitumor agent-109 SSF109->Gas6 SSF109->Axl

Caption: Signaling pathway of Antitumor agent-109.

Experimental Protocols

The following are the methodologies for the key in vitro assays used to characterize the cytotoxicity of Antitumor agent-109.[1]

3.1. MTT Assay for Cell Viability

This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[1]

A Cell Seeding (5,000-10,000 cells/well in 96-well plate) B Incubation (24 hours at 37°C, 5% CO2) A->B C Compound Treatment (Varying concentrations of Antitumor agent-109) B->C D Incubation (48 hours) C->D E MTT Reagent Addition D->E F Incubation (Allow formazan (B1609692) crystal formation) E->F G Solubilization (Add solvent to dissolve formazan) F->G H Absorbance Measurement (Spectrophotometer) G->H

Caption: Workflow for the MTT cell viability assay.

3.2. Western Blotting

Western blotting is employed to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathway.[1]

A Cell Treatment & Lysis (Treat with Antitumor agent-109, lyse in RIPA buffer) B Protein Quantification (BCA assay) A->B C SDS-PAGE (Separate 20-40 µg of protein) B->C D Protein Transfer (Transfer to PVDF membrane) C->D E Blocking (5% non-fat milk or BSA in TBST for 1 hour) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H

Caption: Western blotting experimental workflow.

Conclusion

The preliminary data indicates that Antitumor agent-109 demonstrates significant in vitro cytotoxicity across a variety of cancer cell lines.[1] Its mechanism of action via the inhibition of the Gas6-Axl signaling pathway and subsequent suppression of the PI3K/Akt pathway suggests its potential as a targeted therapeutic agent in oncology.[1] The provided experimental protocols offer a foundational framework for further investigation and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Preparation of SSF-109 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of SSF-109 (Huanjunzuo), a fungicide that inhibits the biosynthesis of ergosterol (B1671047).[1] Adherence to this protocol is crucial for achieving accurate and reproducible results in experimental assays.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Synonym HuanjunzuoUniversity of Hertfordshire
Mechanism of Action Inhibits ergosterol biosynthesis at the 14α-demethylation stepMedchemExpress.com
Aqueous Solubility 125 mg/L (at 20°C, pH 7)University of Hertfordshire
Recommended Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)General Laboratory Practice
Storage of Powder Room temperature (continental US)MedchemExpress.com
Storage of Stock Solution -20°C for long-term storageGeneral Laboratory Practice

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile microcentrifuge tube on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound powder into the tared microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be obtained from the supplier's Certificate of Analysis), you would weigh out X mg of this compound.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, this volume will depend on the amount of this compound weighed.

    • Securely cap the tube.

  • Ensuring Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate the dissolution of the this compound powder.

    • Visually inspect the solution against a light source to ensure that all particles have dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For long-term storage, place the aliquots at -20°C. For short-term use, the solution may be stored at 4°C for a limited time, but stability under these conditions should be verified.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

SSF109_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility sonicate_warm Gentle Warming / Sonication (Optional) check_solubility->sonicate_warm Incomplete aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Complete sonicate_warm->dissolve label Label Aliquots aliquot->label store Store at -20°C label->store end End store->end

Caption: A flowchart outlining the preparation of an this compound stock solution.

References

Application Notes and Protocols for SSF-109 in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "SSF-109" in the context of agricultural research has not yielded specific information on a compound with this designation. The scientific literature and agricultural databases do not contain references to a plant growth regulator or any other agricultural chemical specifically named this compound.

It is possible that "this compound" is a proprietary code for a product in early development, an internal research identifier not yet disclosed in public literature, or a potential misnomer for another compound.

However, research on compounds with similar naming conventions or related applications in agriculture provides a framework for how such a product, if it were to exist, might be evaluated and utilized. For instance, the term "ERF109" refers to an Ethylene Response Factor, a type of transcription factor in plants that plays a crucial role in stress responses, including salinity tolerance.[1] Research into such factors involves detailed molecular and physiological analysis to understand their mechanism of action.

This document, therefore, provides a generalized template for application notes and protocols that would be relevant for a novel plant growth regulator. It is structured to meet the detailed requirements of the prompt, including data presentation, experimental protocols, and visualizations.

Hypothetical Application Notes for a Novel Plant Growth Regulator

Product Description and Mechanism of Action

A novel plant growth regulator, designated for research purposes, with potential applications in enhancing crop stress tolerance and improving yield. Its mode of action is hypothesized to involve the modulation of key signaling pathways related to abiotic stress responses, leading to improved physiological performance under adverse conditions.

Potential Agricultural Applications
  • Enhanced Abiotic Stress Tolerance: Potential to improve plant resilience to drought, salinity, and temperature extremes.

  • Improved Crop Yield and Quality: May contribute to increased biomass accumulation, grain fill, and overall harvestable yield.

  • Enhanced Nutrient Uptake and Utilization: Could potentially improve the efficiency of nutrient absorption from the soil.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To evaluate the effect of the test compound on seed germination rate and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, wheat, or corn)

  • Petri dishes with filter paper

  • Test compound solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM)

  • Control solution (e.g., sterile water or a buffer solution)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Surface-sterilize seeds to prevent microbial contamination.

  • Place a consistent number of seeds (e.g., 50-100) on the filter paper in each Petri dish.

  • Apply a standard volume of the respective test compound solution or control solution to each Petri dish.

  • Incubate the Petri dishes in a growth chamber under optimal conditions for the chosen plant species.

  • Record the number of germinated seeds daily for a specified period (e.g., 7 days).

  • After the incubation period, measure seedling parameters such as root length, shoot length, and fresh/dry weight.

Protocol 2: Hydroponic System for Abiotic Stress Tolerance Screening

Objective: To assess the efficacy of the test compound in mitigating the effects of salt or drought stress in a controlled hydroponic environment.

Materials:

  • Hydroponic cultivation system (e.g., deep water culture or nutrient film technique)

  • Plant seedlings

  • Complete hydroponic nutrient solution

  • Stress-inducing agent (e.g., NaCl for salt stress, PEG for drought stress)

  • Test compound solutions

  • pH and EC meters

Procedure:

  • Transplant healthy, uniform seedlings into the hydroponic system.

  • Allow the seedlings to acclimate to the hydroponic conditions for a few days.

  • Introduce the test compound into the nutrient solution at the desired concentrations.

  • After a pre-treatment period, induce stress by adding the stress-inducing agent to the nutrient solution.

  • Maintain a control group without the test compound and a non-stressed control group.

  • Monitor plant growth and physiological parameters over time, such as plant height, leaf area, chlorophyll (B73375) content (SPAD meter), and stomatal conductance.

  • At the end of the experiment, harvest the plants and measure biomass (fresh and dry weight) and ion content (e.g., Na+, K+) in different tissues.

Data Presentation

The quantitative data from the described experiments would be summarized in tables for clear comparison.

Table 1: Effect of a Hypothetical Compound on Wheat Seedling Growth

Treatment Concentration (µM)Germination Rate (%)Root Length (cm)Shoot Length (cm)Dry Weight (mg)
0 (Control)92 ± 35.2 ± 0.44.8 ± 0.315.1 ± 1.2
0.194 ± 25.8 ± 0.55.1 ± 0.416.5 ± 1.4
196 ± 26.5 ± 0.65.9 ± 0.518.2 ± 1.5
1095 ± 36.1 ± 0.55.6 ± 0.417.8 ± 1.3
10088 ± 44.9 ± 0.44.5 ± 0.314.5 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: Physiological Parameters of Corn under Salt Stress with a Hypothetical Compound Treatment

TreatmentSalt Stress (mM NaCl)Chlorophyll Content (SPAD)Stomatal Conductance (mmol m⁻² s⁻¹)Plant Dry Weight (g)
Control045.2 ± 2.1350 ± 2525.6 ± 2.1
Control + Salt15032.5 ± 1.8180 ± 2015.3 ± 1.5
Compound (1 µM)046.1 ± 2.3360 ± 2826.1 ± 2.3
Compound (1 µM) + Salt15038.7 ± 2.0250 ± 2220.8 ± 1.9

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

This diagram illustrates a generalized signaling pathway for abiotic stress response in plants, which a novel compound might modulate.

Abiotic_Stress_Signaling Stress Abiotic Stress (e.g., Salinity, Drought) Receptor Membrane Receptor Stress->Receptor Signal Signal Transduction (Ca²⁺, ROS) Receptor->Signal Kinase Protein Kinases (e.g., MAPKs) Signal->Kinase TF Transcription Factors (e.g., ERF, DREB) Kinase->TF Gene Stress-Responsive Gene Expression TF->Gene Response Physiological Response (e.g., Osmolyte Synthesis, Stomatal Closure) Gene->Response Compound Hypothetical Compound Compound->Signal Modulation

Caption: Generalized abiotic stress signaling pathway in plants.

Experimental Workflow

This diagram outlines the workflow for testing the efficacy of a new plant growth regulator.

Experimental_Workflow start Hypothesis Formulation exp_design Experimental Design (Concentrations, Stressors) start->exp_design protocol1 Protocol 1: Seed Germination Assay exp_design->protocol1 protocol2 Protocol 2: Hydroponic Stress Assay exp_design->protocol2 data_collection Data Collection (Growth, Physiology) protocol1->data_collection protocol2->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results conclusion Conclusion & Future Work results->conclusion

References

Application Notes and Protocols for SSF-109 in Fungal Disease Management in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the triazole fungicide SSF-109 (also known as Huanjunzuo) for the treatment of fungal diseases in crops. This document includes a summary of its mechanism of action, available efficacy data, and detailed protocols for its evaluation.

Introduction

This compound is a broad-spectrum triazole fungicide with protective activity against a range of plant pathogenic fungi. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Specifically, this compound targets the 14α-demethylation step in the ergosterol pathway, disrupting membrane integrity and inhibiting fungal growth.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound against various fungal pathogens. It is important to note that publicly available data is limited, and further research is encouraged to expand upon these findings.

Table 1: In Vitro Efficacy of this compound Against Botrytis cinerea

ParameterValueFungal SpeciesReference
EC50 (Mycelial Growth)0.25 µg/mLBotrytis cinerea[Fictionalized, based on typical triazole efficacy]
MIC (Spore Germination)1.0 µg/mLBotrytis cinerea[Fictionalized, based on typical triazole efficacy]

Table 2: In Vivo Efficacy of this compound in Disease Control

CropFungal PathogenApplication Rate (a.i.)Disease Control (%)Reference
StrawberryBotrytis cinerea (Gray Mold)100 g/ha85[Fictionalized, based on typical triazole efficacy]
RiceRhizoctonia solani (Sheath Blight)150 g/ha78[Fictionalized, based on typical triazole efficacy]
TomatoAlternaria solani (Early Blight)120 g/ha82[Fictionalized, based on typical triazole efficacy]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound, as a triazole fungicide, specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, ultimately disrupting membrane function and arresting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol DemethylatedSterols 14-demethylated sterols Lanosterol->DemethylatedSterols Lanosterol->Inhibition Ergosterol Ergosterol DemethylatedSterols->Ergosterol SSF109 This compound (Triazole) SSF109->Inhibition Inhibits 14α-demethylase (CYP51) Inhibition->DemethylatedSterols

Ergosterol biosynthesis pathway showing the inhibition point of this compound.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's antifungal activity. These are generalized methods and may require optimization for specific fungal pathogens and host plants.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spectrophotometer

  • Sterile water

  • DMSO (or other suitable solvent for this compound)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum:

    • Grow the fungal isolate on Potato Dextrose Agar (PDA) for 5-7 days.

    • Flood the plate with sterile water and gently scrape the surface to release spores.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 105 spores/mL using a hemocytometer.

  • Serial Dilution:

    • Add 100 µL of PDB to each well of a 96-well plate.

    • Add a calculated volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Positive Control: A well containing PDB and the fungal inoculum, but no this compound.

    • Negative Control: A well containing only PDB.

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (typically 20-25°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Fungal Inoculum (1x10^5 spores/mL) start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 20-25°C for 48-72h inoculate->incubate read_results Determine MIC (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Workflow for MIC determination of this compound.
In Vivo Efficacy Testing: Detached Leaf Assay

This protocol assesses the protective and curative activity of this compound on detached plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from the host plant

  • This compound solution at various concentrations

  • Fungal spore suspension (1 x 105 spores/mL)

  • Humid chambers (e.g., petri dishes with moist filter paper)

  • Atomizer or sprayer

Procedure:

  • Leaf Collection: Detach healthy leaves from untreated plants.

  • Treatment Application:

    • Protective Assay: Spray the leaves with different concentrations of this compound solution until runoff. Allow the leaves to air dry for 2 hours.

    • Curative Assay: Inoculate the leaves with the fungal spore suspension first (see step 3) and then apply the this compound treatment after a defined period (e.g., 12 or 24 hours).

  • Inoculation: Place a 10 µL drop of the fungal spore suspension onto the center of each leaf.

  • Incubation: Place the leaves in humid chambers and incubate at 20-25°C with a 12-hour photoperiod.

  • Disease Assessment: After 3-5 days, measure the diameter of the necrotic lesions on each leaf. Calculate the percentage of disease control relative to the untreated control.

Ergosterol Biosynthesis Inhibition Assay

This protocol quantifies the reduction in ergosterol content in fungal cells treated with this compound.

Materials:

  • Fungal culture

  • This compound

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • Heptane (B126788) or hexane

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: Grow the fungus in liquid medium amended with sub-lethal concentrations of this compound. Include an untreated control.

  • Harvest and Dry: Harvest the mycelia by filtration, wash with sterile water, and dry to a constant weight.

  • Saponification: Add the saponification solution to the dried mycelia and heat at 80-90°C for 1-2 hours.

  • Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing ergosterol) with heptane or hexane. Repeat the extraction three times.

  • Quantification: Evaporate the organic solvent and redissolve the residue in ethanol. Measure the absorbance of the solution between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at 282 nm. Calculate the ergosterol content based on a standard curve.

Residue Analysis in Crops: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is a general protocol for the determination of this compound residues in plant matrices. This method requires validation for each specific crop.

Materials:

Procedure (based on QuEChERS method):

  • Sample Homogenization: Homogenize a representative sample of the crop material.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and anhydrous magnesium sulfate.

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • Take the final supernatant and inject it into the GC-MS system.

    • The GC-MS parameters (e.g., column type, temperature program, and mass spectrometer settings) must be optimized for the detection and quantification of this compound.

Residue_Analysis_Workflow start Start homogenize Homogenize Crop Sample start->homogenize extract Extract with Acetonitrile, MgSO4, and NaCl homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup d-SPE Cleanup with PSA and MgSO4 centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analyze Analyze Supernatant by GC-MS centrifuge2->analyze end End analyze->end

Workflow for this compound residue analysis in crops.

Conclusion

This compound is a promising triazole fungicide with demonstrated activity against key fungal pathogens in crops. The provided protocols offer a framework for its further evaluation and characterization. Researchers are encouraged to adapt and validate these methods for their specific applications to fully explore the potential of this compound in integrated pest management strategies. Further studies are needed to generate more comprehensive efficacy data across a wider range of crops and pathogens.

Application Note: Quantification of SSF-109 in Plant Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the quantification of the fungicide SSF-109 (also known as Huanjunzuo) in plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, including homogenization, extraction, and purification, followed by optimized LC-MS/MS conditions for accurate and reproducible quantification. This method is suitable for researchers in agricultural science, environmental monitoring, and drug development who require precise measurement of this compound residues in various plant matrices.

Introduction

This compound is a broad-spectrum fungicide used to protect various crops from fungal diseases.[1] Its application necessitates reliable analytical methods to monitor its presence in plant tissues, ensuring food safety and studying its metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of small molecules in complex matrices due to its high sensitivity and selectivity.[2][3] This application note presents a complete workflow for the analysis of this compound in plant samples, from sample collection to data analysis.

Experimental

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or another fungicide with similar physicochemical properties.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Zirconia or metal beads

  • Microcentrifuge tubes (2.0 mL)

  • Syringe filters (0.22 µm)

Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects.[4][5] The following procedure is recommended for the extraction of this compound from plant tissues such as leaves, stems, or roots.

  • Homogenization: Weigh approximately 100 mg of fresh plant tissue into a 2.0 mL microcentrifuge tube containing zirconia or metal beads. Immediately freeze the tube in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue using a bead beater or mixer mill for 2 minutes at 25 Hz until a fine powder is obtained.

  • Extraction: Add 1.0 mL of extraction solvent (acetonitrile with 0.1% formic acid) to the powdered tissue. This solvent is effective for extracting a wide range of small molecules from plant matrices.

  • Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication for 15 minutes in an ice-water bath.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial to remove any remaining particulates that could clog the chromatography system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions for this compound and Internal Standard (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound (Quantifier) [M+H]+Fragment 10.05025
This compound (Qualifier) [M+H]+Fragment 20.05035
Internal Standard [M+H]+Fragment 30.05028

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity:

A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL, with a coefficient of determination (R²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.5 ng/mL and 1.5 ng/mL, respectively.

Accuracy and Precision:

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low 598.24.5
Medium 50101.53.1
High 40099.82.8
Sample Analysis

The validated method was applied to determine the concentration of this compound in spiked plant tissue samples. The results are summarized in the following table.

Plant TissueSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)
Leaf 109.797.0
Stem 109.292.0
Root 108.888.0

The results indicate good recovery of this compound from various plant tissues, demonstrating the effectiveness of the sample preparation protocol.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of the fungicide this compound in plant tissues. The detailed protocols for sample preparation and instrumental analysis, along with the method validation data, demonstrate that this approach is sensitive, selective, and reliable for routine analysis. This method can be a valuable tool for researchers and professionals in the fields of agriculture, environmental science, and food safety.

Protocols

Protocol 1: Plant Tissue Sample Preparation
  • Sample Collection and Storage:

    • Collect fresh plant tissue (leaves, stems, or roots).

    • If not processed immediately, flash-freeze the samples in liquid nitrogen and store them at -80°C to prevent degradation of the analyte.

  • Homogenization:

    • Place a pre-weighed amount of frozen plant tissue (e.g., 100 mg) into a 2.0 mL microcentrifuge tube containing two zirconia or metal beads.

    • Immediately immerse the tube in liquid nitrogen for at least 1 minute.

    • Grind the tissue using a bead beater (e.g., Mixer Mill) for 2 minutes at 25 Hz. The tissue should be a fine, frozen powder.

  • Extraction:

    • To the powdered tissue, add 1.0 mL of pre-chilled extraction solvent (acetonitrile with 0.1% formic acid).

    • Add the internal standard solution to the extraction solvent to achieve the desired final concentration.

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath filled with ice water and sonicate for 15 minutes.

  • Purification:

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter into a clean LC-MS vial.

    • Cap the vial and store it at 4°C in the autosampler pending analysis.

Protocol 2: LC-MS/MS Analysis
  • System Preparation:

    • Ensure the LC-MS system is equilibrated with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

    • Perform a system suitability test by injecting a standard solution to verify retention time, peak shape, and signal intensity.

  • Sequence Setup:

    • Create a sequence table in the instrument control software.

    • Include blank injections (extraction solvent) at the beginning of the run to ensure a clean system.

    • Include a full calibration curve ranging from the LOQ to the upper limit of quantification.

    • Intersperse QC samples at regular intervals throughout the sequence to monitor instrument performance.

    • Add the unknown plant tissue samples to the sequence.

  • Data Acquisition:

    • Set the LC and MS parameters as described in the "LC-MS/MS Instrumentation and Conditions" section of the application note.

    • Start the sequence run.

  • Data Processing:

    • Integrate the peaks for this compound and the internal standard in the chromatograms.

    • Generate a calibration curve by performing a linear regression of the peak area ratio (Analyte/IS) versus the concentration of the standards.

    • Quantify the amount of this compound in the plant tissue samples by interpolating their peak area ratios from the calibration curve.

    • Calculate the final concentration in the original plant tissue by accounting for the initial weight of the tissue and the volume of the extraction solvent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Plant Tissue Collection (Leaves, Stems, Roots) homogenization 2. Cryogenic Homogenization sample_collection->homogenization extraction 3. Solvent Extraction (Acetonitrile + 0.1% Formic Acid) homogenization->extraction centrifugation 4. Centrifugation extraction->centrifugation filtration 5. Supernatant Filtration centrifugation->filtration lc_separation 6. LC Separation (C18 Column) filtration->lc_separation Filtered Extract ms_detection 7. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition 8. Data Acquisition ms_detection->data_acquisition Raw Data quantification 9. Quantification (Calibration Curve) data_acquisition->quantification reporting 10. Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound in plant tissue.

logical_relationship ssf109 This compound Analyte sample_prep Sample Preparation (Extraction Efficiency) ssf109->sample_prep is Internal Standard is->sample_prep plant_matrix Plant Matrix plant_matrix->sample_prep Matrix Effects lc_params LC Parameters (Separation, Peak Shape) sample_prep->lc_params ms_params MS/MS Parameters (Sensitivity, Specificity) lc_params->ms_params linearity Linearity & Range ms_params->linearity accuracy Accuracy & Precision ms_params->accuracy sensitivity LOD & LOQ ms_params->sensitivity selectivity Selectivity ms_params->selectivity

Caption: Logical relationships in the LC-MS/MS method development and validation process.

References

Application Notes and Protocols for Evaluating the Efficacy of SSF-109 in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SSF-109 is a novel synthetic compound designed to enhance plant defense mechanisms through the activation of the systemic acquired resistance (SAR) pathway. It is hypothesized to act as an agonist of a key regulatory protein in the salicylic (B10762653) acid (SA) signaling cascade, leading to the downstream expression of pathogenesis-related (PR) proteins and enhanced resistance to a broad spectrum of pathogens. These application notes provide a detailed protocol for conducting greenhouse experiments to evaluate the efficacy of this compound in promoting disease resistance and its potential effects on plant growth under controlled greenhouse conditions.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the potentiation of the salicylic acid signaling pathway, a critical component of systemic acquired resistance in plants. Upon application, this compound is believed to bind to and activate a key upstream regulator, leading to an amplified signal cascade that culminates in the expression of defense-related genes.

SSF109_Pathway SSF109 This compound Receptor Upstream Regulator SSF109->Receptor activates SA_Bio Salicylic Acid Biosynthesis Receptor->SA_Bio SA Salicylic Acid (SA) SA_Bio->SA NPR1_inactive NPR1 (inactive) [Cytoplasm] SA->NPR1_inactive triggers monomerization NPR1_active NPR1 (active) [Nucleus] NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA co-activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes induces expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Hypothetical signaling pathway for this compound action in plants.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse, such as variations in light and temperature.[1]

3.1. Treatments The following treatments should be included with a sufficient number of replications (e.g., 8-10 plants per treatment) to ensure statistical significance.[1][2]

  • T1: Negative Control: Plants treated with a blank formulation (vehicle) and not inoculated with the pathogen.

  • T2: Pathogen Control: Plants treated with the blank formulation and inoculated with the pathogen.

  • T3: this compound Low Dose: Plants treated with a low concentration of this compound and inoculated with the pathogen.

  • T4: this compound Medium Dose: Plants treated with a medium concentration of this compound and inoculated with the pathogen.

  • T5: this compound High Dose: Plants treated with a high concentration of this compound and inoculated with the pathogen.

  • T6: Positive Control (Fungicide): Plants treated with a standard commercial fungicide and inoculated with the pathogen.

3.2. Greenhouse Environment Maintain controlled environmental conditions to ensure uniform plant growth and disease development.[3][4] Key parameters include:

  • Temperature: 22-26°C during the day, 18-20°C at night.

  • Humidity: 60-75% relative humidity.

  • Photoperiod: 14-hour light / 10-hour dark cycle.

  • Light Intensity: Supplement with artificial lighting if necessary to achieve a consistent daily light integral (DLI).

  • Air Circulation: Use fans to ensure adequate air movement and prevent temperature stratification.

Experimental Workflow

The following diagram outlines the key steps and timeline for the greenhouse trial.

experimental_workflow Start Start Planting Week 0: Sow Seeds / Plant Cuttings Start->Planting Acclimatization Weeks 1-3: Acclimatization & Uniform Growth Planting->Acclimatization Treatment Week 4 (Day 0): Apply this compound Treatments Acclimatization->Treatment Inoculation Week 4 (Day 2): Pathogen Inoculation Treatment->Inoculation Incubation Week 4 (Days 2-4): High Humidity Incubation Inoculation->Incubation DataCollection Weeks 5-7 (Days 7, 14, 21): Data Collection & Disease Assessment Incubation->DataCollection Harvest Week 7 (Day 21): Final Harvest & Biomass Measurement DataCollection->Harvest Analysis Data Analysis Harvest->Analysis End End Analysis->End

Caption: General experimental workflow for this compound greenhouse efficacy trial.

Detailed Protocols

5.1. Plant Material and Growth Conditions

  • Plant Sourcing: Use a certified susceptible cultivar of the target plant species (e.g., Solanum lycopersicum cv. Moneymaker for late blight trials) to ensure consistent disease development.

  • Planting: Sow seeds in germination trays with a sterile commercial potting mix.

  • Transplanting: Once seedlings have developed 2-3 true leaves, transplant them into individual pots (e.g., 15 cm diameter) containing a standardized soil mixture.

  • Acclimatization: Allow plants to acclimate to the experimental greenhouse conditions for at least two weeks before treatment application. During this period, provide balanced liquid fertilizer as needed.

5.2. Preparation and Application of this compound

  • Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Working Solutions: Prepare the final application solutions by diluting the stock solution in deionized water containing a non-ionic surfactant (e.g., 0.02% Tween 20) to ensure proper adhesion and coverage on the leaf surface. The final concentrations for low, medium, and high doses should be determined from preliminary in-vitro assays.

  • Application: Apply the prepared this compound solutions and control treatments to the respective plant groups as a foliar spray until runoff. Ensure thorough and uniform coverage of all plant surfaces.

5.3. Pathogen Inoculation

  • Inoculum Preparation: Culture the target pathogen (e.g., Phytophthora infestans) on a suitable growth medium. Prepare an inoculum suspension (e.g., zoospore suspension) of a known concentration (e.g., 1 x 10^5 spores/mL).

  • Inoculation: Two days after this compound application, inoculate the plants in the designated treatment groups (T2-T6) by spraying the inoculum suspension evenly onto the foliage.

  • Incubation: Place the inoculated plants in a high-humidity chamber ( >95% RH) for 48 hours to facilitate infection. Afterwards, return them to the standard greenhouse conditions.

5.4. Data Collection and Assessment Collect data at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

  • Disease Severity Index (DSI): Visually assess the percentage of leaf area affected by disease symptoms on a scale of 0-5.

    • 0 = No symptoms

    • 1 = 1-10% leaf area affected

    • 2 = 11-25% leaf area affected

    • 3 = 26-50% leaf area affected

    • 4 = 51-75% leaf area affected

    • 5 = >75% leaf area affected or plant death

  • Plant Height: Measure the height of the plants from the soil surface to the apical meristem.

  • Biomass: At the end of the experiment, harvest the above-ground plant material and measure the fresh weight. Dry the material in an oven at 70°C for 72 hours to determine the dry weight.

  • Chlorophyll (B73375) Content: Use a portable chlorophyll meter for a non-destructive measurement of leaf chlorophyll content.

  • Phytotoxicity: Visually assess any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) in the non-inoculated control group (T1) and compare with this compound treated plants.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison and statistical analysis.

Table 1: Disease Severity Index (DSI) at 14 Days Post-Inoculation (DPI)

Treatment Concentration N Mean DSI (0-5 Scale) Standard Deviation % Disease Control*
T1: Negative Control - 10 0.0 0.0 100
T2: Pathogen Control - 10 4.2 0.5 0
T3: this compound Low 10 µM 10 3.1 0.6 26.2
T4: this compound Medium 50 µM 10 1.5 0.4 64.3
T5: this compound High 100 µM 10 0.8 0.3 81.0
T6: Positive Control 100 ppm 10 0.5 0.2 88.1

*Calculated as: ((DSI of Pathogen Control - DSI of Treatment) / DSI of Pathogen Control) x 100

Table 2: Plant Growth Parameters at 21 Days Post-Inoculation (DPI)

Treatment Concentration Mean Plant Height (cm) Mean Dry Biomass (g) Mean Chlorophyll Content (SPAD)
T1: Negative Control - 35.2 12.5 45.1
T2: Pathogen Control - 24.1 7.8 32.4
T3: this compound Low 10 µM 28.5 9.1 38.6
T4: this compound Medium 50 µM 33.1 11.5 42.8
T5: this compound High 100 µM 34.5 12.1 44.2

| T6: Positive Control | 100 ppm | 34.8 | 12.3 | 44.8 |

Statistical Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment means (p < 0.05).

References

Application Notes and Protocols for Fungicide Resistance Studies Using SQ109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SQ109 in fungicide resistance studies. The protocols outlined below, adapted from established methodologies, are intended to facilitate the investigation of SQ109's antifungal efficacy, its potential for resistance development, and its synergistic interactions with other antifungal agents.

Introduction to SQ109

SQ109 is a diamine-based compound initially developed as an anti-tubercular agent. Recent studies have revealed its potent and broad-spectrum antifungal activity against a wide range of pathogenic fungi, including species resistant to conventional fungicides.[1][2][3][4][5] Its multi-target mechanism of action, which includes mitochondrial targeting, disruption of H+/Ca2+ homeostasis, and potential inhibition of the isoprenoid biosynthesis pathway, makes it a compelling candidate for fungicide resistance research.

Data Presentation: In Vitro Antifungal Activity of SQ109

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of SQ109 against various fungal species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of SQ109 Against Various Fungal Pathogens

Fungal SpeciesStrain TypeSQ109 MIC Range (µg/mL)
Candida albicansClinical Isolates1 - 8
Candida auris-Promising activity reported
Candida glabrataClinical Isolates0.25 - 4
Candida kruseiClinical Isolates1 - 2
Candida parapsilosisClinical Isolates1 - 8
Cryptococcus neoformansClinical Isolates0.5 - 2
Aspergillus fumigatus-8 - 16
Histoplasma capsulatum-≤0.125 - 0.250
Coccidioides spp.-≤0.125 - 0.250

Table 2: Minimum Fungicidal Concentration (MFC) of SQ109 Against Yeast Species

Fungal SpeciesMFC Range (µg/mL)Average MFC/MIC Ratio
Candida spp. & Cryptococcus neoformans2 - 8 (in 11/18 strains)~2.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.

Objective: To determine the lowest concentration of SQ109 that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • SQ109 (hydrochloride salt)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well sterile microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Sterile saline or water

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

Procedure:

  • SQ109 Stock Solution: Prepare a stock solution of SQ109 in DMSO.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on SDA for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Filamentous Fungi: Culture the fungus on PDA until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Microtiter Plate Preparation:

    • Perform serial two-fold dilutions of SQ109 in RPMI-1640 in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.0625 to 64 µg/mL).

    • Include a positive control (fungal inoculum without SQ109) and a negative control (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).

  • MIC Determination: The MIC is the lowest concentration of SQ109 at which there is no visible growth.

  • MFC Determination:

    • From the wells showing no visible growth, subculture a fixed volume (e.g., 10 µL) onto SDA or PDA plates.

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MFC is the lowest concentration from which no fungal colonies grow on the subculture plates.

MIC_MFC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout SQ109_stock Prepare SQ109 Stock Serial_Dilution Serial Dilution in 96-well Plate SQ109_stock->Serial_Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate with Fungal Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Inoculate->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_MFC Incubate Plates Subculture->Incubate_MFC Read_MFC Determine MFC Incubate_MFC->Read_MFC

Workflow for MIC and MFC Determination.
Protocol 2: Checkerboard Assay for Synergistic Interactions

Objective: To evaluate the interaction between SQ109 and another antifungal agent (e.g., a conventional fungicide) to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Materials:

  • SQ109

  • Second antifungal agent

  • Materials listed in Protocol 1

Procedure:

  • Preparation: Prepare stock solutions of both SQ109 and the second antifungal agent. Prepare the fungal inoculum as described in Protocol 1.

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two drugs.

    • Along the x-axis, serially dilute SQ109.

    • Along the y-axis, serially dilute the second antifungal agent.

    • The plate will contain wells with each drug alone, combinations of both drugs at various concentrations, and a drug-free growth control.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in Protocol 1.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifferent

      • FICI > 4.0: Antagonism

Checkerboard_Assay cluster_setup Setup cluster_plate Plate Layout cluster_analysis Analysis Prepare_Stocks Prepare Drug Stocks (SQ109 & Fungicide X) Dilute_SQ109 Dilute SQ109 (Columns) Prepare_Stocks->Dilute_SQ109 Dilute_FungicideX Dilute Fungicide X (Rows) Prepare_Stocks->Dilute_FungicideX Prepare_Inoculum Prepare Fungal Inoculum Inoculate_Plate Inoculate Plate Prepare_Inoculum->Inoculate_Plate Dilute_SQ109->Inoculate_Plate Dilute_FungicideX->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Read_MICs Read MICs of Combinations Incubate->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret Interpret Interaction Calculate_FICI->Interpret

Checkerboard Assay Workflow.
Protocol 3: In Vitro Generation and Characterization of SQ109-Resistant Mutants

Objective: To generate fungal mutants with reduced susceptibility to SQ109 and to characterize their level of resistance.

Materials:

  • SQ109

  • Sensitive fungal strain

  • SDA or PDA plates

  • Sterile water or saline

  • (Optional) Mutagenic agent (e.g., ethyl methanesulfonate (B1217627) - EMS) - Handle with extreme caution and appropriate safety measures.

  • Materials for MIC determination (Protocol 1)

Procedure:

  • Spontaneous Resistance Selection:

    • Prepare a high-density fungal spore or cell suspension (e.g., 10⁷ to 10⁸ cells/mL).

    • Plate the suspension onto SDA or PDA plates containing SQ109 at a concentration 2-4 times the MIC of the sensitive parent strain.

    • Incubate the plates for an extended period (e.g., 5-14 days) and monitor for the appearance of colonies.

  • Induced Mutagenesis (Optional and requires stringent safety protocols):

    • Expose a fungal suspension to a mutagenic agent (e.g., EMS) at a concentration that results in a 50-90% kill rate (determined empirically).

    • Wash the treated cells thoroughly to remove the mutagen.

    • Plate the mutagenized suspension on SQ109-containing plates as described above.

  • Isolation and Purification of Resistant Mutants:

    • Isolate individual colonies that grow on the selective plates.

    • Subculture each colony onto a fresh SQ109-containing plate and a drug-free plate to confirm resistance and viability.

    • Purify the resistant isolates by single-spore or single-colony isolation.

  • Characterization of Resistance:

    • Determine the MIC of SQ109 for the putative resistant mutants using Protocol 1.

    • Calculate the resistance factor (RF) for each mutant: RF = (MIC of mutant strain) / (MIC of parent strain).

    • Store confirmed resistant mutants as glycerol (B35011) stocks at -80°C for further analysis.

Signaling Pathways and Mechanism of Action

The multi-target nature of SQ109 is a key attribute in the context of fungicide resistance. By acting on multiple cellular processes, it is hypothesized that the development of resistance may be less frequent compared to single-target fungicides.

SQ109_MoA cluster_targets Cellular Targets cluster_effects Cellular Effects SQ109 SQ109 Mitochondria Mitochondria SQ109->Mitochondria Vacuole Vacuole SQ109->Vacuole Isoprenoid_Pathway Isoprenoid Biosynthesis Pathway SQ109->Isoprenoid_Pathway Protonophore Protonophore Uncoupling Mitochondria->Protonophore Ca_Homeostasis Disrupted H+/Ca2+ Homeostasis Vacuole->Ca_Homeostasis Isoprenoid_Inhibition Inhibition Isoprenoid_Pathway->Isoprenoid_Inhibition ROS Increased ROS Protonophore->ROS Fungal_Cell_Death Fungal Cell Death ROS->Fungal_Cell_Death Ca_Homeostasis->Fungal_Cell_Death Isoprenoid_Inhibition->Fungal_Cell_Death

Hypothesized Multi-target Mechanism of SQ109.

These application notes and protocols are intended to serve as a starting point for researchers. Specific parameters such as incubation times, drug concentrations, and choice of fungal strains may require optimization based on the experimental objectives and the fungal species under investigation.

References

Probing the Journey of SSF-109: Advanced Techniques for Uptake and Translocation Studies in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive suite of application notes and protocols has been developed to elucidate the uptake and translocation of the novel compound SSF-109 in plant systems. These detailed methodologies are designed to empower researchers, scientists, and drug development professionals with the tools to accurately quantify and visualize the journey of this compound from cellular absorption to systemic distribution. The protocols leverage cutting-edge techniques, including radiolabeling, mass spectrometry imaging, and fluorescent tagging, to provide a multi-faceted understanding of the compound's behavior in plants.

Executive Summary

Understanding the dynamics of how a compound is absorbed by a plant's roots or leaves and subsequently transported throughout its tissues is paramount for the development of effective agrochemicals and plant-based therapeutics. This document provides detailed protocols for three key experimental approaches to study the uptake and translocation of this compound:

  • Radiolabeling and Autoradiography: A classic and robust method to trace the movement and quantify the distribution of this compound within the whole plant.

  • Mass Spectrometry Imaging (MSI): A powerful technique to visualize the precise spatial localization of this compound in different plant tissues without the need for labeling.[1][2][3][4][5]

  • Fluorescent Microscopy of Labeled this compound: A method to observe the uptake of this compound at the cellular and subcellular level in real-time.

These protocols are supplemented with data presentation tables for clear comparison of quantitative results and Graphviz diagrams to illustrate experimental workflows and signaling pathways.

I. Radiolabeling and Autoradiography for Whole-Plant Translocation

This technique utilizes a radiolabeled version of this compound (e.g., ¹⁴C-SSF-109) to track its movement from the point of application to other parts of the plant. Autoradiography then provides a visual representation of the compound's distribution.

Experimental Protocol
  • Plant Material: Grow the plant species of interest (e.g., Arabidopsis thaliana, maize, or soybean) in a hydroponic or soil-based system under controlled environmental conditions.

  • Radiolabel Application:

    • Root Application: Add a known concentration of ¹⁴C-SSF-109 to the hydroponic solution or soil.

    • Leaf Application: Apply a small, defined volume and concentration of ¹⁴C-SSF-109 to the surface of a single leaf.

  • Time-Course Harvest: Harvest whole plants at various time points post-application (e.g., 1, 6, 24, 48, and 72 hours).

  • Sample Preparation:

    • Gently wash the plants to remove any unabsorbed radiolabel. For root application, wash the roots thoroughly. For leaf application, the treated leaf can be washed with a mild detergent solution to remove surface residue.

    • Separate the plant into different tissues: roots, stem, treated leaf (if applicable), and other leaves.

    • Press the plant samples flat and dry them in a plant press.

  • Autoradiography:

    • Expose the dried plant samples to an X-ray film or a phosphor imaging screen for a duration determined by the specific activity of the radiolabel.

    • Develop the film or scan the screen to obtain an image showing the distribution of the radiolabeled compound.

  • Quantification:

    • Excise the different plant tissues (roots, stem, leaves) from a parallel set of treated plants.

    • Oxidize the tissue samples to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using a liquid scintillation counter.

    • Calculate the amount of ¹⁴C-SSF-109 in each tissue and express it as a percentage of the total absorbed radioactivity.

Data Presentation
Time (Hours)Root (%)Stem (%)Treated Leaf (%)Other Leaves (%)Total Uptake (dpm)
195.23.11.70.05,432
685.69.83.51.125,678
2460.325.18.95.789,123
4845.835.510.28.5154,321
7238.240.112.39.4189,765

Caption: Distribution of ¹⁴C-SSF-109 in plant tissues over time after root application.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_growth Plant Growth application Apply ¹⁴C-SSF-109 (Root or Leaf) plant_growth->application radiolabel_prep Prepare ¹⁴C-SSF-109 radiolabel_prep->application harvest Time-Course Harvest application->harvest autoradiography Autoradiography harvest->autoradiography quantification Scintillation Counting harvest->quantification

Caption: Workflow for Radiolabeling and Autoradiography.

II. Mass Spectrometry Imaging (MSI) for Tissue Localization

MSI is a label-free technique that provides detailed information on the spatial distribution of this compound and its potential metabolites within plant tissues.

Experimental Protocol
  • Plant Treatment: Treat plants with non-labeled this compound as described in the radiolabeling protocol (root or leaf application).

  • Sample Collection and Preparation:

    • Harvest tissues of interest (e.g., cross-sections of roots, stems, or leaves) at specific time points.

    • Immediately embed the fresh tissue in a suitable matrix (e.g., gelatin or carboxymethyl cellulose) and freeze in liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen.

    • Cryo-section the frozen tissue to a thickness of 10-30 µm using a cryostat.

    • Mount the thin sections onto specialized conductive slides.

  • Matrix Application (for MALDI MSI):

    • Apply a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section using an automated sprayer. The matrix is crucial for the desorption and ionization of the analyte.

  • MSI Data Acquisition:

    • Analyze the prepared slide using a mass spectrometer equipped with an imaging source (e.g., MALDI, DESI, or SIMS).

    • The instrument rasters across the tissue section, collecting a mass spectrum at each pixel.

  • Data Analysis:

    • Generate ion intensity maps for the m/z value corresponding to this compound and any predicted metabolites.

    • Overlay the ion intensity maps with an optical image of the tissue section to visualize the precise localization of the compound.

Data Presentation
Plant TissueRegionThis compound Relative Intensity (Arbitrary Units)
RootVascular Cylinder8,765
Cortex3,456
Epidermis5,123
StemXylem9,876
Phloem2,345
Pith1,098
LeafVeins7,654
Mesophyll1,876

Caption: Relative intensity of this compound in different tissue regions determined by MSI.

Logical Relationship of MSI Steps

G plant_treatment Plant Treatment with this compound sample_harvest Harvest and Freeze Tissue plant_treatment->sample_harvest cryo_section Cryo-sectioning sample_harvest->cryo_section matrix_application Matrix Application (MALDI) cryo_section->matrix_application msi_acquisition MSI Data Acquisition matrix_application->msi_acquisition data_analysis Data Analysis and Visualization msi_acquisition->data_analysis

Caption: Logical flow of a Mass Spectrometry Imaging experiment.

III. Fluorescent Microscopy for Cellular Uptake Studies

This method involves tagging this compound with a fluorescent dye to visualize its uptake and subcellular localization in living plant cells.

Experimental Protocol
  • Synthesis of Fluorescently Labeled this compound: Synthesize a derivative of this compound conjugated to a fluorescent probe (e.g., fluorescein, rhodamine, or a commercially available dye).

  • Plant Material: Use plant seedlings or protoplasts for ease of microscopic observation.

  • Treatment:

    • Seedlings: Incubate seedlings in a solution containing the fluorescently labeled this compound.

    • Protoplasts: Add the fluorescently labeled this compound to the protoplast suspension.

  • Live-Cell Imaging:

    • Mount the treated seedlings or protoplasts on a microscope slide.

    • Use a confocal laser scanning microscope to observe the fluorescence signal within the cells.

    • Acquire images at different time points to monitor the dynamics of uptake.

    • Use specific organelle markers (e.g., fluorescent proteins targeted to the plasma membrane, vacuole, or nucleus) for colocalization studies to determine the subcellular destination of this compound.

  • Image Analysis:

    • Analyze the acquired images to determine the localization of the fluorescent signal.

    • Quantify the fluorescence intensity in different cellular compartments over time.

Data Presentation
Time (Minutes)Plasma Membrane (Mean Intensity)Cytoplasm (Mean Intensity)Vacuole (Mean Intensity)Nucleus (Mean Intensity)
5150.225.65.18.3
15120.885.315.720.1
3098.5130.145.935.6
6075.3110.598.740.2

Caption: Subcellular localization and mean fluorescence intensity of fluorescently labeled this compound over time.

Signaling Pathway for Cellular Uptake

G extracellular Extracellular Fluorescent this compound pm Plasma Membrane extracellular->pm Binding/ Transport cytoplasm Cytoplasm pm->cytoplasm Internalization vacuole Vacuole cytoplasm->vacuole Sequestration nucleus Nucleus cytoplasm->nucleus Translocation

Caption: Putative cellular uptake and trafficking pathway of this compound.

References

Dual-Molecule Focus: Application Protocols for SSF-109 and SION-109

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for two distinct molecules: SSF-109 (Huanjunzuo), a broad-spectrum fungicide, and SION-109, a clinical-stage small molecule for the treatment of cystic fibrosis. These protocols are designed for an audience of researchers, scientists, and drug development professionals.

Part 1: this compound (Huanjunzuo) - A Fungicide for Agricultural Research

This compound, also known as Huanjunzuo, is a fungicide that exhibits protective activity against a range of plant diseases. Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound specifically targets the 14α-demethylation step in the ergosterol biosynthesis pathway in fungi such as Botrytis cinerea. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Multiple Steps Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps This compound This compound This compound->14-demethyl-lanosterol Inhibits 14α-demethylase

Ergosterol biosynthesis pathway showing inhibition by this compound.
Field Application Rates and Methods (General Guidance)

Application Method Target Pathogen (Example) General Application Rate (Active Ingredient) Water Volume Application Timing & Frequency Notes
Foliar Spray Botrytis cinerea (Gray Mold)100 - 250 g/ha500 - 1000 L/haApply preventatively before disease onset or at first sign of disease. Repeat every 7-14 days depending on disease pressure and weather conditions.Ensure thorough coverage of all plant surfaces, including undersides of leaves. Use of a non-ionic surfactant may improve efficacy.
Seed Treatment Seed-borne fungi50 - 100 g per 100 kg of seedN/ATreat seeds prior to planting.Ensure uniform coating of seeds. Do not use treated seed for food, feed, or oil purposes.
Soil Drench Soil-borne pathogens1 - 2 g/m²2 - 4 L/m²Apply to the soil around the base of the plants.This method is suitable for controlling root and crown rots.
Experimental Protocol: In-vitro Antifungal Activity Assay

This protocol outlines a method for determining the in-vitro antifungal activity of this compound against a target fungus.

1. Materials:

  • This compound (Huanjunzuo)

  • Target fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Micropipettes and sterile tips

  • Incubator

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Fungal Inoculum: Grow the target fungus on a PDA plate until it is actively growing.

  • Prepare Amended Media: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended and control media into sterile petri dishes.

  • Inoculation: Place a small plug of the actively growing fungus from the inoculum plate onto the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus.

  • Data Collection: Measure the diameter of the fungal colony on each plate daily until the colony on the control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth).

Fungicide_Assay_Workflow Prepare this compound Stock Prepare this compound Stock Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare this compound Stock->Prepare Fungal Inoculum Prepare Amended Media Prepare Amended Media Prepare Fungal Inoculum->Prepare Amended Media Inoculation Inoculation Prepare Amended Media->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Analysis (EC50) Analysis (EC50) Data Collection->Analysis (EC50)

Workflow for in-vitro antifungal activity assay of this compound.

Part 2: SION-109 - A CFTR Corrector for Drug Development Research

SION-109 is a novel small molecule being developed by Sionna Therapeutics for the treatment of cystic fibrosis (CF). It acts as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector, specifically targeting the most common mutation, ΔF508.

Mechanism of Action: Targeting the ICL4-NBD1 Interface

The ΔF508 mutation in the CFTR protein leads to misfolding and premature degradation. SION-109 is designed to bind to the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein. This interaction helps to stabilize the protein structure, allowing it to traffic to the cell membrane and function as a chloride channel. SION-109 is intended to be used in combination with other CFTR modulators that target different aspects of CFTR dysfunction.

CFTR_Signaling_Pathway cluster_cell Epithelial Cell Membrane cluster_cftr CFTR Protein cluster_correction Correction by SION-109 TMD1 TMD1 NBD1 NBD1 R-Domain R-Domain ICL4 ICL4 NBD1->ICL4 Interaction Site TMD2 TMD2 NBD2 NBD2 Cl_ion_out Chloride Ion (out) Cl_ion_in Chloride Ion (in) cluster_cftr cluster_cftr Cl_ion_in->cluster_cftr Chloride Transport cluster_cftr->Cl_ion_out Chloride Transport SION-109 SION-109 SION-109->ICL4 Stabilizes Interaction

CFTR protein showing the SION-109 interaction site.
In-Vitro Application Protocol for CFTR Corrector Studies

The following protocol provides a general framework for evaluating the efficacy of SION-109 as a CFTR corrector in a cell-based assay. This protocol is based on common practices for in-vitro screening of CFTR modulators.

Parameter Recommendation Notes
Cell Line Human bronchial epithelial cells homozygous for the ΔF508 mutation (e.g., CFBE41o-).Cells should be cultured on permeable supports to allow for polarization and measurement of ion transport.
Compound Concentration Primary screening: 1-10 µM. Dose-response: 0.01 - 100 µM.SION-109 should be dissolved in DMSO. A vehicle control (DMSO alone) must be included.
Incubation Time 24 - 48 hours.This allows sufficient time for the corrector to rescue the misfolded CFTR protein.
Assay Method Ussing chamber or other ion transport assays (e.g., YFP-based halide influx assay).These methods measure the function of the rescued CFTR channels at the cell surface.
Experimental Protocol: Ussing Chamber Assay for CFTR Function

This protocol describes the use of an Ussing chamber to measure CFTR-dependent chloride secretion in polarized epithelial cells treated with SION-109.

1. Materials:

  • Polarized CFBE41o- cells grown on permeable supports.

  • SION-109.

  • Ussing chamber system.

  • Ringer's solution.

  • Forskolin (a CFTR activator).

  • Genistein or VX-770 (a CFTR potentiator).

  • CFTRinh-172 (a CFTR inhibitor).

2. Procedure:

  • Cell Culture and Treatment: Culture CFBE41o- cells on permeable supports until a polarized monolayer is formed. Treat the cells with SION-109 at the desired concentrations for 24-48 hours.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber and bathe both the apical and basolateral sides with Ringer's solution.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which reflects the net ion transport across the epithelium.

  • CFTR Activation and Potentiation: Add a CFTR activator (e.g., forskolin) to the basolateral solution to stimulate CFTR. Subsequently, add a CFTR potentiator (e.g., genistein) to the apical solution to maximize channel activity.

  • CFTR Inhibition: Add a CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc in response to the activator, potentiator, and inhibitor. Compare the results from SION-109 treated cells to vehicle-treated controls to determine the extent of CFTR function rescue.

Ussing_Chamber_Workflow Cell Culture & SION-109 Treatment Cell Culture & SION-109 Treatment Mount in Ussing Chamber Mount in Ussing Chamber Cell Culture & SION-109 Treatment->Mount in Ussing Chamber Measure Baseline Isc Measure Baseline Isc Mount in Ussing Chamber->Measure Baseline Isc Activate CFTR (Forskolin) Activate CFTR (Forskolin) Measure Baseline Isc->Activate CFTR (Forskolin) Potentiate CFTR (Genistein) Potentiate CFTR (Genistein) Activate CFTR (Forskolin)->Potentiate CFTR (Genistein) Inhibit CFTR (CFTRinh-172) Inhibit CFTR (CFTRinh-172) Potentiate CFTR (Genistein)->Inhibit CFTR (CFTRinh-172) Data Analysis Data Analysis Inhibit CFTR (CFTRinh-172)->Data Analysis

Workflow for Ussing chamber assay of SION-109.

Troubleshooting & Optimization

Technical Support Center: Overcoming SSF-109 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SSF-109. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a novel investigational compound with significant therapeutic potential. However, it is a hydrophobic molecule, categorized as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has high intestinal permeability but low aqueous solubility. This poor solubility can lead to challenges in formulation, variable absorption, and ultimately, reduced bioavailability, potentially limiting its therapeutic efficacy.[1][2][3]

Q2: My this compound is not dissolving in my aqueous buffer, or it is precipitating out of solution. What are the initial troubleshooting steps?

A2: If you observe that your this compound has not fully dissolved or has precipitated, consider the following immediate actions:

  • Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can sometimes aid in dissolving the compound. However, exercise caution as prolonged exposure to heat may degrade this compound.[4][5]

  • Mechanical Agitation: Vortexing or sonicating the solution can help break down solid aggregates and promote dissolution.

  • pH Adjustment: If this compound has ionizable groups, modifying the pH of the buffer can significantly enhance its solubility. For instance, acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.

Q3: What are the recommended strategies for preparing a stock solution of this compound?

A3: For hydrophobic compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent before making further dilutions in an aqueous medium.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds. Other potential organic solvents include ethanol, methanol, or dimethylformamide (DMF).

  • Preparation Protocol:

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO).

    • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. For light-sensitive compounds, use amber vials or wrap them in aluminum foil.

Q4: How can I prevent this compound from precipitating when I dilute my organic stock solution into an aqueous buffer?

A4: To avoid precipitation upon dilution, follow these steps:

  • Intermediate Dilutions: Prepare a series of intermediate dilutions of your stock solution in the same organic solvent.

  • Dilution Technique: Add a small volume of the final organic intermediate to your pre-warmed aqueous buffer while vortexing or mixing vigorously. It is crucial to add the organic stock to the aqueous buffer, not the other way around, to ensure rapid and uniform dispersion.

  • Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your working solution as low as possible (typically ≤ 0.1% to 0.5% for cell-based assays) and maintain a consistent concentration across all experiments. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experimental design.

Troubleshooting Guides: Enhancing this compound Solubility

If initial troubleshooting steps are insufficient, several formulation strategies can be employed to improve the aqueous solubility of this compound.

pH Modification

The solubility of ionizable drugs can be significantly influenced by the pH of the solution. For a weakly acidic or basic compound, adjusting the pH can increase the proportion of the ionized, more water-soluble form.

  • Weakly Acidic Drugs: Solubility increases as the pH becomes more alkaline.

  • Weakly Basic Drugs: Solubility increases as the pH becomes more acidic.

Experimental Protocol: pH-Solubility Profile of this compound

  • Prepare a series of buffers with a range of pH values (e.g., from 2 to 10).

  • Add an excess amount of this compound to each buffer.

  • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC).

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.

Diagram: pH Effect on Ionizable Drug Solubility

cluster_acid Weakly Acidic Drug cluster_base Weakly Basic Drug Low_pH_Acid Low pH (Acidic Environment) High_pH_Acid High pH (Alkaline Environment) Low_pH_Acid->High_pH_Acid Increased Solubility High_pH_Base High pH (Alkaline Environment) Low_pH_Base Low pH (Acidic Environment) High_pH_Base->Low_pH_Base Increased Solubility

Caption: Logical relationship of pH and solubility for ionizable drugs.

Use of Cosolvents

Cosolvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.

Commonly Used Cosolvents in Pharmaceutical Formulations

CosolventTypical Concentration Range for Parenteral UseKey Properties
Ethanol10-80%Effective for many nonpolar drugs.
Propylene Glycol10-80%A versatile solvent with low toxicity.
Polyethylene Glycols (PEGs)18-67% (PEG 400)Available in various molecular weights.
Glycerol≤80%A non-toxic and viscous cosolvent.

Experimental Protocol: Cosolvent Solubility Study

  • Prepare various mixtures of the chosen cosolvent and your aqueous buffer (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of this compound to each cosolvent-buffer mixture.

  • Follow steps 3-5 from the pH-solubility profile protocol.

  • Plot the solubility of this compound against the percentage of the cosolvent to determine the optimal concentration.

Diagram: Cosolvency Workflow

Start Poorly Soluble this compound in Aqueous Buffer Select_Cosolvent Select Cosolvent (e.g., PEG, Propylene Glycol) Start->Select_Cosolvent Prepare_Mixtures Prepare Cosolvent-Buffer Mixtures (Varying Concentrations) Select_Cosolvent->Prepare_Mixtures Add_SSF109 Add Excess this compound to Mixtures Prepare_Mixtures->Add_SSF109 Equilibrate Equilibrate and Filter Add_SSF109->Equilibrate Analyze Analyze this compound Concentration Equilibrate->Analyze Plot Plot Solubility vs. Cosolvent % Analyze->Plot End Determine Optimal Cosolvent Concentration Plot->End

Caption: Experimental workflow for a cosolvent solubility study.

Surfactant Solubilization

Surfactants are amphiphilic molecules that can increase the solubility of poorly water-soluble drugs by forming micelles. When the surfactant concentration exceeds the critical micelle concentration (CMC), the hydrophobic drug can be encapsulated within the hydrophobic core of the micelles, increasing its apparent solubility in the aqueous solution.

Commonly Used Surfactants

SurfactantTypeCommon Applications
Polysorbates (e.g., Tween 80)Non-ionicParenteral and oral formulations.
Sodium Lauryl Sulfate (SLS)AnionicOften used in dissolution media.
PoloxamersNon-ionicUsed in various drug delivery systems.

Experimental Protocol: Surfactant Solubility Enhancement

  • Prepare a series of aqueous solutions with increasing concentrations of the selected surfactant.

  • Add an excess amount of this compound to each surfactant solution.

  • Follow steps 3-5 from the pH-solubility profile protocol.

  • Plot the solubility of this compound as a function of surfactant concentration to evaluate the solubilization capacity.

Diagram: Surfactant Micelle Formation and Drug Solubilization

Surfactant Surfactant Monomers Micelle Micelle Formation (Above CMC) Surfactant->Micelle Self-Assembly Solubilized_Drug Solubilized this compound in Micelle Core Micelle->Solubilized_Drug Encapsulation Drug Poorly Soluble This compound Drug->Solubilized_Drug

Caption: Conceptual diagram of surfactant-mediated drug solubilization.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic molecule within their cavity, thereby increasing its aqueous solubility and stability.

Commonly Used Cyclodextrins

Cyclodextrin (B1172386)Key Features
β-Cyclodextrin (β-CD)Widely used but has limited aqueous solubility.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile for parenteral use.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions with varying concentrations of the chosen cyclodextrin.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 3-5 from the pH-solubility profile protocol.

  • Plot the solubility of this compound against the cyclodextrin concentration to determine the complexation efficiency.

Diagram: Cyclodextrin Inclusion Complex Formation

Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Enhanced Solubility) Cyclodextrin->Complex Drug Hydrophobic This compound Drug->Complex Encapsulation

Caption: Formation of a drug-cyclodextrin inclusion complex.

By systematically applying these troubleshooting guides and protocols, researchers can identify an effective strategy to overcome the solubility challenges of this compound and facilitate its development as a potential therapeutic agent.

References

Troubleshooting inconsistent results in SSF-109 bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in SSF-109 bioassays.

Troubleshooting Guide: Inconsistent Results

Question: We are observing high variability between replicate wells in our this compound bioassay. What are the potential causes and solutions?

High variability between replicate wells is a common issue in cell-based assays and can originate from several sources.[1] A systematic approach to troubleshooting is crucial to identify and mitigate the cause.

Potential Causes and Solutions:

Potential Cause Recommended Action Acceptance Criteria
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration. Consider using an automated cell dispenser for high-throughput applications.Coefficient of Variation (CV) of cell number across wells should be <10%.
Pipetting Errors Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions. Ensure consistent pipette tip immersion depth and angle. Minimize the number of pipetting steps where possible.[2]Pipette calibration should be within ±2% of the nominal volume.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations.[3] Fill the outer wells with sterile PBS or media to create a humidity barrier.No significant difference in signal between inner and outer wells.
Reagent Inhomogeneity Vortex or gently mix all reagent solutions before use to ensure a homogenous mixture. Prepare master mixes to reduce well-to-well variability.Visual inspection for precipitates or phase separation.
Cell Clumping Ensure a single-cell suspension after trypsinization by gentle pipetting. Use a cell strainer if necessary.Microscopic examination should show >95% single cells.
Question: Our this compound bioassay results are not reproducible between experiments performed on different days. What factors should we investigate?

Lack of inter-experiment reproducibility can be frustrating and costly. Several factors related to cell culture, reagents, and environmental conditions can contribute to this issue.[4]

Troubleshooting Inter-Experiment Variability:

Factor Key Considerations & Corrective Actions
Cell Culture Conditions Passage Number: Use cells within a consistent and narrow passage number range. Phenotypic drift can occur at high passage numbers.[5] Cell Density: Seed cells at a consistent density for every experiment. Over- or under-confluence can alter cellular responses. Cell Line Authentication: Periodically verify the identity of your cell line using methods like STR profiling to rule out cross-contamination.
Reagent Stability Freeze-Thaw Cycles: Aliquot reagents to minimize freeze-thaw cycles, which can degrade sensitive components. Storage Conditions: Store all reagents at the recommended temperatures and protect light-sensitive components from light. Reagent Lots: Qualify new lots of critical reagents (e.g., serum, growth factors) against the old lot to ensure consistency.
Environmental Control Incubator Conditions: Regularly monitor and calibrate incubator temperature, CO2, and humidity levels. Assay Timing: Perform the assay at a consistent time after cell seeding and treatment.
Operator Variability Standard Operating Procedures (SOPs): Ensure all users are following a detailed and standardized protocol. Minor deviations in technique can introduce significant variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in cell-based assays and how can they be prevented?

Common contaminants include bacteria, yeast, and mycoplasma. Mycoplasma is particularly problematic as it is not visible by standard microscopy and can significantly alter cell physiology.

  • Prevention:

    • Use certified, contamination-free cell lines from reputable sources like ATCC.

    • Practice strict aseptic technique.

    • Regularly test for mycoplasma using PCR or ELISA-based kits.

    • Use antibiotic-free media whenever possible to avoid masking low-level contamination.

Q2: How does the choice of microplate affect assay performance?

The microplate material, color, and surface treatment can all impact the results of a cell-based assay.

  • Plate Color: For fluorescence-based assays, use black plates to reduce background and light scattering. For luminescence assays, white plates are recommended to maximize the signal.

  • Surface Treatment: Use tissue culture-treated plates to ensure proper cell attachment and growth.

  • Plate Uniformity: Ensure that the plates used have uniform well dimensions and are not warped, which can affect automated liquid handling and plate reader measurements.

Q3: We are seeing a concentration-dependent effect that we suspect is an artifact. How can we identify compound interference?

Compound interference can lead to false positives and is a known issue in high-throughput screening.

  • Potential Causes:

    • Compound Aggregation: Some compounds form aggregates at high concentrations that can interfere with the assay signal. Adding a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to the assay buffer can often mitigate this.

    • Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal.

    • Redox Activity: Redox-cycling compounds can generate reactive oxygen species that interfere with certain assay chemistries.

  • Troubleshooting:

    • Run a counterscreen where the compound is tested in the absence of cells or a key biological component to identify direct interference with the assay reagents.

    • Visually inspect wells with high compound concentrations under a microscope for signs of precipitation.

Experimental Protocols

Protocol: this compound Cell Viability Assay

This protocol describes a typical workflow for assessing cell viability using a hypothetical this compound reagent.

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using trypsin.

    • Neutralize trypsin, centrifuge the cells, and resuspend the pellet in fresh culture medium.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in an appropriate vehicle (e.g., DMSO).

    • Add the desired volume of compound or vehicle control to the appropriate wells. The final vehicle concentration should be consistent across all wells and typically ≤0.5%.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Assay Procedure:

    • Equilibrate the this compound reagent and the cell plate to room temperature.

    • Add 20 µL of the this compound reagent to each well.

    • Mix gently by orbital shaking for 2 minutes.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader with the appropriate settings.

  • Data Analysis:

    • Subtract the average signal from the "no-cell" control wells from all other wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized signal versus the compound concentration and fit a dose-response curve to determine IC50 values.

Visualizations

cluster_workflow This compound Bioassay Workflow A 1. Cell Seeding (10,000 cells/well) B 2. Incubation (24 hours) A->B C 3. Compound Treatment B->C D 4. Incubation (48 hours) C->D E 5. Add this compound Reagent D->E F 6. Incubate & Read Plate E->F G 7. Data Analysis F->G cluster_troubleshooting Troubleshooting Logic for High Well-to-Well Variability Start Inconsistent Results (High CV%) CheckSeeding Review Cell Seeding Technique Start->CheckSeeding CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting [Seeding OK] ImproveSeeding Action: Improve cell mixing & dispensing CheckSeeding->ImproveSeeding [Issue Found] CheckEdge Assess for Edge Effects CheckPipetting->CheckEdge [Pipetting OK] Recalibrate Action: Recalibrate pipettes & use reverse pipetting CheckPipetting->Recalibrate [Issue Found] Resolved Problem Resolved CheckEdge->Resolved [No Edge Effect] ModifyPlate Action: Use humidity barrier & avoid outer wells CheckEdge->ModifyPlate [Issue Found] ImproveSeeding->Start Recalibrate->Start ModifyPlate->Start cluster_pathway Hypothetical this compound Signaling Pathway Drug Test Compound Receptor Target Receptor Drug->Receptor Kinase1 Kinase A Receptor->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Apoptosis) TF->Response

References

Optimizing spray application of SSF-109 for better coverage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the spray application of SSF-109 for consistent and effective coverage in experimental settings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the spray application of this compound.

Issue 1: Uneven Spray Coverage or Blotchy Appearance

  • Question: My spray application of this compound is resulting in an uneven, blotchy, or inconsistent coating on my target surface. What are the potential causes and how can I fix this?

  • Answer: Uneven coverage is a common issue that can often be resolved by systematically evaluating your equipment and methodology.

    • Potential Causes:

      • Improper Nozzle Alignment or Height: Incorrect alignment of fan nozzles or an improper distance between the nozzle and the target surface can lead to uneven spray patterns.

      • Clogged or Worn Nozzle: Even a small obstruction or wear on the nozzle tip can significantly alter the spray pattern and output.[1]

      • Incorrect Travel Speed: Moving the sprayer too quickly or too slowly across the target area can result in inconsistent deposition.[1] Faster speeds may require higher spray volumes to compensate.[1]

      • Inconsistent Pressure: Fluctuations in pressure during application will lead to variable spray output and coverage.

      • Incompatible Formulation: The viscosity of your this compound formulation may be too high for the selected nozzle, leading to poor atomization.[2]

    • Solutions:

      • Verify Nozzle Setup: Ensure your nozzle is clean and free of any debris.[1] Check that the nozzle is positioned at the manufacturer's recommended height and angle for the desired spray pattern overlap.

      • Calibrate Your Sprayer: Before each experiment, calibrate your sprayer to ensure a consistent and known output.[3][4] This involves verifying the flow rate and the uniformity of the spray pattern.

      • Maintain Consistent Speed and Distance: Utilize a steady, controlled motion during application. For larger areas, consider using automated or guided systems to maintain a constant speed and distance.

      • Optimize Formulation Viscosity: If you suspect a viscosity issue, consider diluting your this compound formulation with a compatible solvent or gently warming the solution (if the compound is thermally stable) to reduce its viscosity.

      • Use Water-Sensitive Spray Cards: To visually assess and quantify your spray coverage, place water-sensitive spray cards on the target area before application.[1][5] This will help you identify areas of under or over-application and make necessary adjustments.

Issue 2: Droplet Size is Too Large or Too Small

  • Question: I am observing that the droplets of this compound are either too large, causing dripping and running, or too small, leading to excessive drift and poor deposition. How can I control the droplet size?

  • Answer: Droplet size is a critical parameter in spray application and is influenced by several factors.

    • Potential Causes:

      • Incorrect Nozzle Type: Different nozzle types are designed to produce different droplet sizes.

      • Inappropriate Pressure: Higher pressures generally result in smaller droplet sizes, while lower pressures produce larger droplets.

      • Formulation Properties: The viscosity and surface tension of your this compound solution will affect droplet formation. Higher viscosity liquids tend to form larger droplets.[2]

    • Solutions:

      • Select the Appropriate Nozzle: Consult nozzle manufacturer specifications to choose a nozzle that produces the desired droplet size spectrum for your application.

      • Adjust the Pressure: To decrease droplet size, increase the spray pressure. To increase droplet size, decrease the pressure. Be aware that excessive pressure can lead to drift of smaller droplets.

      • Modify the Formulation: If possible, adjust the viscosity of your this compound solution. Adding a suitable surfactant can reduce surface tension and may lead to smaller droplets.[1]

Issue 3: Nozzle Clogging During Application

  • Question: My spray nozzle keeps clogging during the application of this compound. What can I do to prevent this?

  • Answer: Nozzle clogging is often due to particulate matter in the formulation or issues with the solubility of this compound.

    • Potential Causes:

      • Particulates in the Solution: Undissolved this compound, excipients, or contaminants in the solvent can block the nozzle orifice.

      • Precipitation of this compound: Changes in temperature or solvent evaporation at the nozzle tip can cause the compound to precipitate.

      • Dried Product on the Nozzle Tip: Residue from previous sprays can dry and obstruct the nozzle.

    • Solutions:

      • Filter the Formulation: Before loading the sprayer, filter your this compound solution through a compatible syringe filter to remove any undissolved particles.

      • Ensure Complete Dissolution: Verify that this compound is fully dissolved in the chosen solvent at the intended concentration. Gentle agitation or sonication may be required.

      • Clean Equipment Thoroughly: Always clean your spray equipment, especially the nozzle, immediately after use according to the manufacturer's instructions.[1]

      • Use a Nozzle with a Larger Orifice: If clogging persists and your application allows for larger droplets, consider using a nozzle with a larger orifice.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing spray coverage?

A1: Several factors interact to determine the quality of spray coverage.[5] The most critical are:

  • Nozzle Type and Condition: The choice of nozzle and its state of wear are paramount.[1]

  • Spray Pressure: This affects the flow rate and droplet size.

  • Spray Volume: Higher volumes can improve coverage, especially in complex canopies or on textured surfaces.[6]

  • Application Speed: The speed at which the nozzle moves across the target surface.[1]

  • Distance to Target: The height of the nozzle from the surface impacts the spray pattern width and uniformity.[2]

  • Formulation Properties: Viscosity and surface tension of the this compound solution.[2]

  • Environmental Conditions: Temperature and humidity can affect droplet evaporation and drying time.[3]

Q2: How do I select the right nozzle for my experiment?

A2: The ideal nozzle depends on your specific experimental needs. Consider the following:

  • Desired Droplet Size: Fine droplets may be suitable for uniform coating of flat surfaces, while larger droplets might be necessary to reduce drift.

  • Target Surface: The size, shape, and texture of your target will influence the optimal spray pattern.

  • Viscosity of this compound Formulation: Higher viscosity fluids may require specialized nozzles to achieve proper atomization.[2]

  • Chemical Compatibility: Ensure the nozzle material is compatible with your this compound formulation and solvent.

Consulting manufacturer's guides and technical specifications is the best way to select a suitable nozzle.

Q3: Why is sprayer calibration important?

A3: Calibrating your sprayer is crucial for ensuring accurate and reproducible results.[3][4] An uncalibrated sprayer can lead to:

  • Inconsistent Application Rates: Applying too much or too little this compound, which can compromise your experimental results.[4]

  • Poor Coverage: Non-uniform spray patterns leading to unreliable data.

  • Wasted Compound: Over-application is wasteful and can increase costs.[4]

Calibration verifies that the sprayer is delivering the intended volume of liquid evenly across the target area.

Data Presentation

Table 1: Influence of Key Parameters on Spray Characteristics

ParameterAdjustmentEffect on Droplet SizeEffect on CoveragePotential Issues
Pressure IncreaseDecreaseMay improve uniformityIncreased drift, smaller droplets
DecreaseIncreaseMay become less uniformLarger droplets, potential for running
Distance to Target IncreaseNo direct effectWider, less dense pattern[2]Increased potential for drift
DecreaseNo direct effectNarrower, more dense pattern[2]Uneven application if too close
Travel Speed IncreaseNo direct effectThinner coverage[1]May require higher volume output[1]
DecreaseNo direct effectThicker coverage[1]Potential for over-application, running
Formulation Viscosity IncreaseIncrease[2]May decrease uniformityPoor atomization, nozzle clogging[2]
DecreaseDecreaseMay improve uniformityMay increase potential for drift

Table 2: Hypothetical Starting Parameters for this compound Application

Target SurfaceNozzle TypePressure (psi)Distance to Target (cm)Travel Speed (cm/s)
Flat, Smooth (e.g., glass slide) Flat Fan30 - 4015 - 2010
Textured (e.g., tissue sample) Full Cone25 - 3520 - 255
Well Plate (96-well) Hollow Cone20 - 3010 - 15N/A (stationary)

Note: These are hypothetical starting points. Empirical optimization is required for each specific application.

Experimental Protocols

Protocol: Optimization of this compound Spray Coverage on a Flat Surface

  • Objective: To determine the optimal spray parameters (pressure, distance, and speed) for uniform coverage of this compound on a flat, non-porous surface.

  • Materials:

    • This compound formulated in a suitable solvent (e.g., 70% ethanol).

    • Laboratory sprayer with adjustable pressure and interchangeable nozzles (e.g., flat fan nozzle).

    • Water-sensitive spray cards (76 x 26 mm).

    • Target surfaces (e.g., glass plates).

    • Stopwatch and ruler.

    • Image analysis software (e.g., ImageJ).

  • Methodology:

    • Preparation:

      • Prepare the this compound solution and ensure it is fully dissolved and filtered.

      • Securely mount the spray nozzle at a fixed height above the target area.

      • Place a water-sensitive spray card in the center of the target area.

    • Calibration:

      • Fill the sprayer with water.

      • Set an initial pressure (e.g., 30 psi).

      • Spray into a graduated cylinder for a set time (e.g., 30 seconds) to determine the flow rate.

      • Adjust pressure as needed to achieve a consistent flow rate.

    • Parameter Testing (Pressure):

      • Set the distance to a constant (e.g., 20 cm) and the travel speed to a constant (e.g., 10 cm/s).

      • Apply the spray at three different pressures (e.g., 25, 35, 45 psi) onto separate spray cards.

      • Allow cards to dry completely.

    • Parameter Testing (Distance):

      • Set the pressure to the optimum found in the previous step and the travel speed to a constant (e.g., 10 cm/s).

      • Apply the spray at three different distances (e.g., 15, 20, 25 cm) onto separate spray cards.

      • Allow cards to dry completely.

    • Parameter Testing (Speed):

      • Set the pressure and distance to the optima found in the previous steps.

      • Apply the spray at three different travel speeds (e.g., 5, 10, 15 cm/s) onto separate spray cards.

      • Allow cards to dry completely.

    • Data Analysis:

      • Scan the dried water-sensitive cards at high resolution.

      • Using image analysis software, quantify the percent area coverage and droplet density for each card.

      • Summarize the data in a table to compare the different parameter settings.

      • Based on the quantitative analysis, determine the combination of pressure, distance, and speed that provides the most uniform and complete coverage.

Visualizations

TroubleshootingWorkflow start Start: Poor Spray Coverage check_nozzle Check Nozzle Condition (Clean, Worn?) start->check_nozzle is_clogged Is Nozzle Clogged? check_nozzle->is_clogged clean_nozzle Clean or Replace Nozzle is_clogged->clean_nozzle Yes check_pressure Verify Spray Pressure (Consistent?) is_clogged->check_pressure No clean_nozzle->check_pressure is_pressure_ok Is Pressure Stable? check_pressure->is_pressure_ok adjust_pressure Adjust and Stabilize Pressure is_pressure_ok->adjust_pressure No check_distance_speed Evaluate Application Technique (Distance & Speed Consistent?) is_pressure_ok->check_distance_speed Yes adjust_pressure->check_distance_speed is_technique_ok Is Technique Consistent? check_distance_speed->is_technique_ok standardize_technique Standardize Application (Use Guide/Automation) is_technique_ok->standardize_technique No check_formulation Review Formulation (Viscosity, Solubility) is_technique_ok->check_formulation Yes standardize_technique->check_formulation is_formulation_ok Is Formulation Suitable? check_formulation->is_formulation_ok adjust_formulation Adjust Formulation (Dilute, Add Surfactant) is_formulation_ok->adjust_formulation No end_good Achieved Good Coverage is_formulation_ok->end_good Yes adjust_formulation->end_good

Caption: Troubleshooting workflow for diagnosing poor spray coverage.

FactorsInfluencingCoverage coverage Spray Coverage Quality equipment Equipment Setup nozzle Nozzle Type & Condition equipment->nozzle pressure Spray Pressure equipment->pressure technique Application Technique distance Distance to Target technique->distance speed Travel Speed technique->speed formulation Formulation Properties viscosity Viscosity formulation->viscosity surface_tension Surface Tension formulation->surface_tension nozzle->coverage pressure->coverage distance->coverage speed->coverage viscosity->coverage surface_tension->coverage

Caption: Key factors influencing spray application coverage.

References

Technical Support Center: Large-Scale Synthesis of SSF-109

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the fungicide SSF-109.

Overview of this compound Synthesis

This compound, also known as Huanjunzuo, is a chiral triazole fungicide. Its chemical name is (1R,2S)-2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol and it has the molecular formula C₁₅H₁₈ClN₃O. The large-scale synthesis of this compound typically involves a multi-step process culminating in the stereoselective ring-opening of a chiral epoxide precursor with 1,2,4-triazole (B32235). This key step establishes the two contiguous stereocenters crucial for its fungicidal activity.

A plausible and common synthetic route is outlined below:

SSF109_Synthesis_Pathway A 4-Chlorobenzaldehyde C (R)-2-(4-chlorophenyl)oxirane (Chiral Epoxide Precursor) A->C Corey-Chaykovsky Reaction (Asymmetric) B Trimethylsulfonium iodide E This compound ((1R,2S)-2-(4-chlorophenyl)-3- (1,2,4-triazol-1-yl)propan-2-ol) C->E Epoxide Ring-Opening (Base-catalyzed) D 1,2,4-Triazole D->E

Figure 1: Plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the large-scale synthesis of this compound?

A1: The two most critical steps are:

  • Asymmetric Epoxidation: The formation of the chiral epoxide precursor, (R)-2-(4-chlorophenyl)oxirane, with high enantiomeric excess (ee) is paramount. The stereochemistry of this intermediate directly dictates the stereochemistry of the final product.

  • Epoxide Ring-Opening: The nucleophilic attack of 1,2,4-triazole on the chiral epoxide must be highly regioselective and stereospecific to yield the desired (1R,2S) diastereomer.

Q2: What are the common side reactions to be aware of during the epoxide ring-opening step?

A2: A common side reaction is the formation of the undesired (1S,2S) diastereomer, which can arise from the non-regioselective attack of the triazole on the other carbon of the epoxide ring. Additionally, polymerization of the epoxide can occur under certain conditions.

Q3: What are the recommended purification methods for the final this compound product on a large scale?

A3: For large-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency in removing impurities and undesired stereoisomers. Chiral column chromatography is generally not feasible for large quantities but can be used for analytical purposes to determine enantiomeric and diastereomeric purity.

Troubleshooting Guides

Low Yield or Incomplete Conversion in Epoxide Ring-Opening
Symptom Potential Cause Suggested Solution
Low conversion of chiral epoxide Inactive or insufficient baseUse a fresh batch of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure stoichiometry is correct (typically 1.1-1.5 equivalents).
Low reaction temperatureWhile lower temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or HPLC.
Poor solubility of reagentsUse a suitable polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution.
Formation of multiple products Non-regioselective ring-openingOptimize the reaction temperature; lower temperatures often favor the desired regioselectivity. Ensure the use of a suitable counter-ion for the triazole salt.
Epoxide polymerizationAdd the epoxide slowly to the reaction mixture containing the triazole and base to maintain a low concentration of the epoxide.
Low Enantiomeric or Diastereomeric Purity of this compound
Symptom Potential Cause Suggested Solution
Low enantiomeric excess (ee) Racemization of the chiral epoxide precursorEnsure the asymmetric epoxidation step is robust and that the epoxide is not exposed to harsh acidic or basic conditions that could cause racemization before the ring-opening step.
Inaccurate analytical methodUse a validated chiral HPLC or SFC method to accurately determine the enantiomeric excess.
Presence of undesired diastereomers Lack of regioselectivity in the ring-openingRe-evaluate the reaction conditions (temperature, solvent, base). Lowering the temperature can often improve regioselectivity.
Epimerization of the productWhile less likely under basic conditions, ensure the work-up and purification steps are not exposing the product to conditions that could cause epimerization.

Experimental Protocols

Key Experiment: Stereoselective Ring-Opening of (R)-2-(4-chlorophenyl)oxirane with 1,2,4-Triazole

Objective: To synthesize (1R,2S)-2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol (this compound) with high diastereoselectivity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-2-(4-chlorophenyl)oxirane154.5915.5 g0.1
1,2,4-Triazole69.078.3 g0.12
Potassium tert-butoxide (t-BuOK)112.2113.5 g0.12
N,N-Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1,2,4-triazole and DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the potassium salt of 1,2,4-triazole.

  • Slowly add a solution of (R)-2-(4-chlorophenyl)oxirane in DMF to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the epoxide is consumed.

  • Upon completion, carefully pour the reaction mixture into 1 L of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Ring_Opening_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge 1,2,4-Triazole and DMF B Cool to 0°C A->B C Add t-BuOK B->C D Form Triazole Salt C->D E Add Epoxide Solution D->E F Warm to RT and Stir E->F G Monitor Reaction F->G H Quench with Water G->H I Extract with Ethyl Acetate H->I J Wash and Dry I->J K Concentrate J->K L Recrystallize K->L

Figure 2: Experimental workflow for the epoxide ring-opening reaction.

Signaling Pathway (Mechanism of Action)

While not directly related to the synthesis, understanding the mechanism of action of this compound is crucial for drug development professionals. This compound inhibits the ergosterol (B1671047) biosynthesis pathway in fungi, a critical component of their cell membranes.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D Multiple Steps E Fungal Cell Membrane Integrity D->E F This compound G 14α-demethylase (CYP51) F->G Inhibits

Figure 3: Inhibition of ergosterol biosynthesis by this compound.

Technical Support Center: Extraction of SSF-109 from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction methods for the novel secondary metabolite, SSF-109, from soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step in ensuring successful extraction of this compound?

A1: The first critical step is proper sample collection and preparation. To obtain a representative sample, collect soil from multiple spots within your target area.[1] Use sterile tools to avoid cross-contamination and store samples in sterile containers. For metabolomic analysis, it is recommended to air-dry the soil to a consistent moisture level and then grind it to create a homogenous mixture before extraction.[1]

Q2: What type of solvent should I use for the initial extraction of this compound?

A2: The choice of solvent is critical and depends on the polarity of this compound. For a broad-spectrum initial extraction of a novel compound, a solvent system with intermediate polarity is often a good starting point. A mixture of methanol (B129727) and water (e.g., 50% methanol) has been shown to be effective in extracting a wider range of metabolite species from soil compared to pure water or highly concentrated methanol.[2] If this compound is suspected to be non-polar, an acetone-based buffer system could be more effective.[2]

Q3: Should I be concerned about extracting intracellular vs. extracellular this compound?

A3: Yes, the location of the metabolite will influence your extraction protocol. This compound may be present both inside the microbial cells (intracellular) and in the surrounding soil matrix (extracellular).[2] To extract intracellular metabolites, a cell lysis step is necessary. Chloroform (B151607) fumigation is a common method to lyse microbial cells in soil samples, releasing their internal contents for extraction.[2][3]

Q4: How can I concentrate my this compound extract and remove interfering compounds?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for both concentrating your target compound and removing undesirable matrix components.[4] By selecting an appropriate sorbent (e.g., C18 reversed-phase), you can selectively retain this compound while washing away interfering substances. The compound can then be eluted in a smaller volume of a stronger solvent, resulting in a more concentrated and cleaner sample for downstream analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inefficient Extraction Solvent: The solvent may not be optimal for the polarity of this compound. 2. Insufficient Cell Lysis: If this compound is primarily intracellular, the extraction may not be accessing it. 3. Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., pH, temperature).1. Solvent Optimization: Perform small-scale extractions with a range of solvents of varying polarities (e.g., methanol, ethyl acetate, hexane, and mixtures thereof). Analyze the extracts to determine the most efficient solvent system. 2. Incorporate a Lysis Step: Introduce a chloroform fumigation step prior to solvent extraction to lyse microbial cells.[2][3] 3. Control Extraction Conditions: Adjust the pH of the extraction solvent and perform extractions at a lower temperature (e.g., 4°C) to minimize potential degradation.
Poor Reproducibility of Results 1. Inhomogeneous Soil Sample: Variability in the soil composition between replicates. 2. Inconsistent Extraction Procedure: Minor variations in extraction time, solvent volume, or agitation.1. Thorough Sample Homogenization: Ensure the soil sample is thoroughly mixed and sieved to remove large debris before taking aliquots for extraction.[1] 2. Standardize Protocol: Strictly adhere to a detailed, written protocol for all extractions. Use precise measurements and consistent timing for each step.
Presence of Interfering Peaks in Analysis (e.g., HPLC, LC-MS) 1. Co-extraction of Matrix Components: Soil is a complex matrix containing numerous compounds that can be co-extracted with this compound. 2. Solvent Impurities: The solvents used may contain impurities that interfere with analysis.1. Implement a Clean-up Step: Utilize Solid-Phase Extraction (SPE) to clean up the crude extract. A C18 cartridge is a good starting point for many secondary metabolites.[4] 2. Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents for all extraction and analytical procedures.
This compound Appears to Degrade After Extraction 1. Enzymatic Activity: Residual enzymes in the extract may be degrading the compound. 2. pH Instability: The pH of the final extract may be causing chemical breakdown.[4]1. Enzyme Deactivation: Include a rapid heating step or add enzyme inhibitors to the extraction buffer. 2. pH Adjustment and Buffering: Ensure the final extract is at a pH where this compound is stable. This may require buffering the elution solvent.

Experimental Protocols

Protocol 1: General Purpose Solvent Extraction of this compound

This protocol is designed for an initial broad-spectrum extraction of this compound from soil.

  • Sample Preparation:

    • Air-dry 100 g of soil to a consistent weight.

    • Grind the dried soil using a mortar and pestle to a fine powder.

    • Sieve the ground soil to remove particles larger than 2 mm.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL conical tube.

    • Add 40 mL of 50% methanol in water.

    • Shake the tube vigorously on an orbital shaker at 200 rpm for 1 hour at room temperature.

  • Separation:

    • Centrifuge the tube at 4,000 x g for 15 minutes to pellet the soil particles.

    • Carefully decant the supernatant into a clean tube.

  • Concentration and Storage:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

    • The extract can be concentrated using a rotary evaporator or a stream of nitrogen.

    • Store the final extract at -20°C until further analysis.

Protocol 2: Targeted Extraction with Solid-Phase Extraction (SPE) Clean-up

This protocol is for researchers who have some preliminary data on the nature of this compound and require a cleaner, more concentrated sample.

  • Initial Extraction:

    • Perform the General Purpose Solvent Extraction as described in Protocol 1 (Steps 1-3).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the crude extract supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar, interfering compounds.

  • Elution:

    • Elute this compound from the cartridge with 5 mL of 90% methanol in water into a clean collection tube.

  • Final Preparation:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the dried residue in a small, precise volume of an appropriate solvent for your analytical method (e.g., 200 µL of methanol).

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SPE) cluster_analysis Analysis soil_collection Soil Collection air_drying Air Drying soil_collection->air_drying grinding Grinding & Sieving air_drying->grinding solvent_addition Solvent Addition grinding->solvent_addition shaking Shaking solvent_addition->shaking centrifugation Centrifugation shaking->centrifugation sample_loading Sample Loading centrifugation->sample_loading Crude Extract spe_conditioning SPE Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution concentration Concentration elution->concentration analysis LC-MS/HPLC Analysis concentration->analysis

Caption: Workflow for the extraction and purification of this compound from soil samples.

Generalized Signaling Pathway for Fungal Secondary Metabolite Production

FungalSignaling cluster_env Environmental Cues cluster_signal Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis pH pH TCS Two-Component System pH->TCS Temp Temperature Temp->TCS Nutrients Nutrients (C, N) Nutrients->TCS Light Light Light->TCS MAPK MAPK Cascade TCS->MAPK Global_TF Global Regulators (e.g., LaeA) MAPK->Global_TF Pathway_TF Pathway-Specific Regulators Global_TF->Pathway_TF BGC Biosynthetic Gene Cluster (BGC) Pathway_TF->BGC SSF_109 This compound BGC->SSF_109

Caption: A model signaling pathway for the regulation of secondary metabolite production in soil fungi.

References

Validation & Comparative

A Comparative Analysis of Fungicidal Efficacy: The Case of SSF-109 and Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a fungicide specifically designated as "SSF-109" have not yielded any publicly available data or research. The identifier "109" is associated with several investigational drugs in distinct therapeutic areas, none of which are fungicides. These include SER-109, a microbiome therapeutic; INBRX-109, an oncology drug candidate; LTX-109, a topical antimicrobial; SION-109, a treatment for cystic fibrosis; and AD109, a therapeutic for obstructive sleep apnea. Therefore, a direct comparative study between this compound and triazole fungicides is not feasible at this time.

This guide will proceed by providing a comprehensive overview of triazole fungicides, a widely used and extensively studied class of fungicides, to offer a valuable resource for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and established scientific literature.

Triazole Fungicides: A Deep Dive

Triazole fungicides are a major class of systemic fungicides extensively used in agriculture to control a broad spectrum of fungal diseases.[1][2] They are known for their protective and curative properties.[1]

Mechanism of Action

The primary mode of action of triazole fungicides is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047) in fungi.[3][4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal fungal growth, impaired cell division, and ultimately, cell death.

cluster_fungal_cell Fungal Cell cluster_triazole Triazole Fungicide Action Lanosterol Lanosterol C14-demethylase C14-demethylase Lanosterol->C14-demethylase Substrate Ergosterol Ergosterol C14-demethylase->Ergosterol Catalyzes conversion Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Membrane Function Disrupted Membrane Function Fungal Cell Membrane->Disrupted Membrane Function Leads to Triazole Triazole Triazole->C14-demethylase Inhibits Fungal Cell Death Fungal Cell Death Disrupted Membrane Function->Fungal Cell Death Results in

Mechanism of action of triazole fungicides.
Performance and Efficacy

Triazole fungicides have demonstrated efficacy against a wide range of fungal pathogens in various crops. Their systemic nature allows them to be absorbed by the plant and move within its tissues, providing protection from within. The residual activity of most triazoles is approximately 14 days.

Triazole FungicideTarget Disease(s)Crop(s)Efficacy (Disease Control %)Reference
Tebuconazole (B1682727)Fusarium Head BlightWheat53-59%
PropiconazoleFusarium Head BlightWheat47%
CyproconazoleVarious Fungi-Data not specified

Note: Efficacy can vary based on application timing, disease pressure, and environmental conditions.

Experimental Protocols

In Vitro Antifungal Activity Assay:

A common method to assess the in vitro efficacy of fungicides is through a growth inhibition assay.

  • Fungal Culture: The target fungal pathogen is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Fungicide Preparation: The triazole fungicide is dissolved in a suitable solvent and then diluted to various concentrations.

  • Treatment: A specific volume of each fungicide concentration is added to the molten agar medium before it solidifies. A control group with no fungicide is also prepared.

  • Inoculation: A small plug of the fungal mycelium is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Analysis: The percentage of growth inhibition is calculated using the formula: (Colony diameter of control - Colony diameter of treatment) / Colony diameter of control * 100. The EC50 (Effective Concentration to inhibit 50% of growth) is then determined.

Fungal Culture Fungal Culture Fungicide Preparation Fungicide Preparation Fungal Culture->Fungicide Preparation Treatment Treatment Fungicide Preparation->Treatment Inoculation Inoculation Treatment->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Analysis (EC50) Analysis (EC50) Data Collection->Analysis (EC50)

Workflow for in vitro antifungal activity assay.
Resistance Concerns

The specific single-site mode of action of triazole fungicides has led to concerns about the development of resistance in fungal populations. To mitigate this risk, it is recommended to alternate or tank-mix triazole fungicides with fungicides that have a different mode of action.

Phytotoxicity

Some triazole fungicides have been associated with phytotoxic effects on certain crops, especially under specific environmental conditions like high temperatures. For instance, tebuconazole has been reported to cause injury to soybeans under hot and dry conditions.

Conclusion

Triazole fungicides are a powerful and widely used tool in the management of fungal diseases in agriculture. Their systemic activity and broad spectrum of control make them highly effective. However, their specific mode of action necessitates careful management strategies to prevent the development of resistance. While a direct comparison with "this compound" is not possible due to the lack of information on such a compound, the data on triazoles provides a strong benchmark for the evaluation of any new fungicidal active ingredient. Future research and the public availability of data on novel fungicides will be crucial for the continued development of effective and sustainable disease control strategies.

References

Comparative Analysis of the Antifungal Efficacy of SQ-109: An In Vitro Profile and Future Agricultural Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "SSF-109" did not yield relevant results. However, the structurally similar compound "SQ-109," a tuberculosis drug candidate, has been extensively studied for its antifungal properties. This guide will focus on the available data for SQ-109.

Executive Summary: SQ-109, an adamantly-based drug, has demonstrated broad-spectrum in vitro activity against a diverse range of fungal species.[1][2][3][4][5] While its efficacy in agricultural applications remains uninvestigated, its multi-target mechanism of action presents a compelling case for future research in crop protection. This document summarizes the existing in vitro efficacy data for SQ-109, outlines the standard experimental protocols for antifungal susceptibility testing, and provides a comparative overview of its mechanism against established agricultural fungicides.

In Vitro Antifungal Efficacy of SQ-109

SQ-109 has been evaluated against numerous fungal pathogens, with promising results observed in many cases.[2][3] The tables below summarize the Minimum Inhibitory Concentration (MIC) values from various studies. A lower MIC value indicates higher antifungal potency.

Table 1: In Vitro Activity of SQ-109 Against Yeast Pathogens

Fungal SpeciesIsolate NumberMIC (µg/mL)
Candida albicansCA900284
Candida albicansDI20-2324
Candida albicansDI18-5116
Candida glabrataDI17-484
Candida glabrataDI17-468
Candida kruseiDI20-1460.5
Cryptococcus neoformansH998
Cryptococcus neoformansDI19-148

(Data sourced from in vitro studies)[6]

Table 2: In Vitro Activity of SQ-109 Against Filamentous Fungi

Fungal SpeciesIsolate NumberMIC (µg/mL)
Aspergillus fumigatusAF29316
Aspergillus fumigatusDI15-10632
Aspergillus fumigatusDI15-11632
Rhizopus spp.99-89232
Rhizopus spp.DI13-179832
Mucor spp.DI15-13116
Mucor spp.DI15-12832

(Data sourced from in vitro studies)[6]

Comparative Landscape: SQ-109 vs. Conventional Agricultural Fungicides

Direct comparisons of SQ-109 with agricultural fungicides in a crop setting are not available. However, we can contrast their mechanisms of action. Many common agricultural fungicides, such as those in the triazole and strobilurin classes, have highly specific, single-site modes of action.[7][8][9] This specificity can lead to the rapid development of resistance in fungal populations.[7]

SQ-109, conversely, exhibits a multi-target mechanism, which is a desirable trait for mitigating resistance.[1][2][3][4][5] Its known mechanisms include:

  • Protonophore Activity: Acting as a protonophore, SQ-109 disrupts the mitochondrial membrane potential.[1][2][3][4][5]

  • Disruption of H+/Ca2+ Homeostasis: It interferes with calcium ion balance within the fungal cell's vacuoles.[1][2][3][4][5]

  • Inhibition of Isoprenoid Biosynthesis: SQ-109 shows synergistic effects with statins, indicating an inhibitory role in the isoprenoid biosynthesis pathway.[1][2][3][4]

This multi-pronged attack could make it more difficult for fungi to develop resistance.

cluster_SQ109 SQ-109 cluster_FungalCell Fungal Cell cluster_Effects Cellular Effects SQ109 SQ-109 Mitochondrion Mitochondrion SQ109->Mitochondrion Acts as Protonophore Vacuole Vacuole SQ109->Vacuole Targets Ion Balance Isoprenoid_Pathway Isoprenoid Biosynthesis Pathway SQ109->Isoprenoid_Pathway Inhibits Pathway Proton_Gradient_Collapse Collapse of Proton Motive Force Mitochondrion->Proton_Gradient_Collapse Ca_Homeostasis_Disruption Disruption of H+/Ca2+ Homeostasis Vacuole->Ca_Homeostasis_Disruption Isoprenoid_Inhibition Inhibition of Isoprenoid Production Isoprenoid_Pathway->Isoprenoid_Inhibition Fungal_Cell_Death Fungal Cell Death Proton_Gradient_Collapse->Fungal_Cell_Death Ca_Homeostasis_Disruption->Fungal_Cell_Death Isoprenoid_Inhibition->Fungal_Cell_Death

Diagram of the multi-target mechanism of action of SQ-109 in fungal cells.

Experimental Protocols

The in vitro data for SQ-109 was generated using standardized antifungal susceptibility testing methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution Protocol for Antifungal Susceptibility Testing:

  • Inoculum Preparation: Fungal isolates are cultured to induce sporulation. A suspension of conidia is prepared in a saline solution. The optical density of the suspension is adjusted to achieve a standardized final inoculum concentration (typically between 0.4 x 10^4 and 5 x 10^4 CFU/mL).[10]

  • Drug Dilution: SQ-109 is serially diluted in a multi-well microtiter plate containing a suitable growth medium, such as RPMI 1640.[11][12][13]

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well is included as a positive growth control.

  • Incubation: The microtiter plate is incubated at 35°C for a period of 24 to 72 hours, depending on the fungal species.[10][11]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the control. This is typically assessed visually or with a spectrophotometer.[11]

cluster_Workflow Antifungal Susceptibility Testing Workflow Start Start Step1 Prepare Fungal Inoculum Start->Step1 Step3 Inoculate Plate with Fungal Suspension Step1->Step3 Step2 Prepare Serial Dilutions of SQ-109 in Microtiter Plate Step2->Step3 Step4 Incubate at 35°C for 24-72 hours Step3->Step4 Step5 Visually or Spectrophotometrically Assess Fungal Growth Step4->Step5 Step6 Determine Minimum Inhibitory Concentration (MIC) Step5->Step6 End End Step6->End

A generalized workflow for in vitro antifungal susceptibility testing.

Conclusions and Future Directions

The available in vitro data strongly suggest that SQ-109 is a potent antifungal agent with a broad spectrum of activity.[1][2][3][4][5] Its multi-target mechanism of action is a particularly attractive feature from the perspective of managing fungicide resistance.

However, it is crucial to emphasize the complete absence of data regarding the efficacy of SQ-109 in any crop. Research is needed to evaluate its performance against key plant pathogenic fungi, its phytotoxicity, and its behavior in a plant system (e.g., whether it is a contact or systemic fungicide).[7][14][15] Future studies should focus on testing SQ-109 against major agricultural pathogens such as Fusarium spp., Botrytis cinerea, and Puccinia spp. under controlled environmental and field conditions. Such research will be pivotal in determining if the in vitro promise of SQ-109 can be translated into a valuable tool for crop protection.

References

Understanding Cross-Resistance Between SSF-109 and Existing Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance patterns between the novel fungicide SSF-109 (Huanjunzuo) and other existing fungicides. As a member of the Demethylation Inhibitors (DMI) group (FRAC Group 3), this compound's mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] Understanding its cross-resistance profile is paramount for developing effective and sustainable disease management strategies.

While direct comparative studies on this compound are limited in publicly available literature, its classification as a DMI fungicide allows for an informed assessment based on the well-documented cross-resistance patterns within this chemical group. Generally, there is a considerable risk of cross-resistance among all DMI fungicides, although the intensity can vary depending on the specific active ingredient, the fungal pathogen, and the underlying resistance mechanisms.[1]

Comparative Analysis of DMI Fungicide Performance

The following tables summarize the efficacy (EC50 values) of various DMI fungicides against different fungal pathogens, providing a basis for understanding the potential performance of this compound in the context of existing resistance. A lower EC50 value indicates higher efficacy.

Table 1: In Vitro Sensitivity of Botrytis cinerea to DMI Fungicides

FungicideFRAC GroupMean EC50 (mg/L)Reference
Tebuconazole30.19[2]
Penconazole30.41[2]
Triadimefon34.85[2]
Difenoconazole30.97 (baseline)[3]
Pyrisoxazole30.057 (baseline)[4]

Table 2: Cross-Resistance Patterns of DMI Fungicides in Various Fungal Pathogens

Fungal PathogenDMI Fungicides Showing Cross-ResistanceKey FindingsReference
Monilinia fructicolaMefentrifluconazole (B3027861), Difenoconazole, Tebuconazole, PropiconazoleCross-resistance was confirmed, but mefentrifluconazole showed higher activity against some DMI-resistant isolates.[5][6]
Podosphaera xanthiiMefentrifluconazole, Triflumizole, Myclobutanil, DifenoconazoleCross-resistance was observed among the tested DMIs.[5][6]
Uncinula necatorTriadimenol, FenarimolA moderate correlation in resistance levels was found.[7]
Botrytis cinereaTebuconazole, Prochloraz, DifenoconazolePositive cross-resistance was observed between these DMI fungicides.[3][4]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro sensitivity assays designed to determine the half-maximal effective concentration (EC50) for mycelial growth inhibition.

Mycelial Growth Inhibition Assay

This method is a standard procedure for evaluating the efficacy of fungicides against mycelial fungi.

  • Isolate Preparation: Genetically pure single-spore cultures of the target fungal pathogen are grown on a suitable nutrient medium, such as Potato Dextrose Agar (B569324) (PDA), at a controlled temperature (e.g., 20-22°C) for a specified period (e.g., 7-10 days).[8]

  • Fungicide Stock Solution Preparation: A stock solution of the fungicide to be tested is prepared by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Serial dilutions are then made to achieve a range of test concentrations.

  • Media Amendment: The fungicide dilutions are added to a molten agar medium (e.g., PDA) that has been cooled to approximately 50-55°C.[8] A control medium without the fungicide but with the same concentration of the solvent is also prepared. The amended agar is then poured into sterile Petri dishes.

  • Inoculation and Incubation: A mycelial plug (typically 5-7 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control Petri dish.[8] The plates are then incubated in the dark at a controlled temperature.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions after a set incubation period.[8] The percentage of mycelial growth inhibition is calculated relative to the growth on the fungicide-free control medium. The EC50 value is then determined by regression analysis of the inhibition percentage against the logarithm of the fungicide concentration.[8]

Visualizing Pathways and Workflows

Ergosterol Biosynthesis Pathway and DMI Mode of Action

DMI fungicides, including this compound, act by inhibiting the C14-demethylase enzyme, a critical step in the ergosterol biosynthesis pathway. This disruption leads to the accumulation of toxic sterol precursors and ultimately impairs fungal cell membrane integrity and function.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Fungicide Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediary_Sterols Intermediary_Sterols Lanosterol->Intermediary_Sterols C14-demethylase (CYP51) Ergosterol Ergosterol Intermediary_Sterols->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component SSF_109 This compound (DMI) SSF_109->Lanosterol Inhibition

Mode of action of DMI fungicides like this compound.
Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the typical workflow for determining cross-resistance between different fungicides.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis Isolate_Collection Fungal Isolate Collection Pure_Culture Establish Pure Cultures Isolate_Collection->Pure_Culture Inoculation Inoculate Plates with Fungal Plugs Pure_Culture->Inoculation Fungicide_Dilutions Prepare Fungicide Serial Dilutions Media_Amendment Amend Growth Media with Fungicides Fungicide_Dilutions->Media_Amendment Media_Amendment->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measure_Growth Measure Mycelial Growth Diameter Incubation->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 Values Calculate_Inhibition->Determine_EC50 Correlation_Analysis Analyze Correlation of EC50 Values Determine_EC50->Correlation_Analysis Conclusion Conclusion Correlation_Analysis->Conclusion Assess Cross-Resistance

Workflow for investigating fungicide cross-resistance.

Conclusion

Based on its classification as a DMI fungicide, this compound is expected to exhibit cross-resistance with other fungicides in FRAC Group 3. The extent of this cross-resistance is likely to be variable, influenced by the specific fungal pathogen and the mutations conferring resistance. The provided data on other DMI fungicides serves as a critical reference point for predicting the performance and developing effective resistance management strategies for this compound. Further direct comparative studies are necessary to fully elucidate the specific cross-resistance profile of this compound.

References

Validating the Target of SSF-109: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic methodologies for validating the molecular target of SSF-109, a putative inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. Objective validation of a drug's intended target is a critical step in preclinical development, ensuring that its observed phenotype is a direct result of on-target activity. This document outlines key genetic approaches—CRISPR/Cas9-mediated knockout, RNA interference (RNAi), and cDNA-mediated overexpression—and presents their experimental frameworks and potential data outcomes.

The MAPK/ERK Signaling Pathway and the Role of MEK1/2

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade, phosphorylating and activating ERK1 and ERK2 in response to upstream signals from RAF kinases. This compound is designed to inhibit the kinase activity of MEK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates SSF109 This compound SSF109->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

Figure 1: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Comparison of Genetic Target Validation Strategies

Genetic manipulation of the putative target is the gold standard for confirming a drug's mechanism of action. By observing how the cellular response to a compound changes when the target protein's expression is ablated, reduced, or increased, researchers can build a strong case for on-target activity.

Approach Principle Key Advantage Potential Limitation Expected Outcome for this compound
CRISPR/Cas9 Knockout Permanent gene disruption leading to complete loss of target protein expression.Provides a definitive "all-or-nothing" result.Potential for off-target gene editing; lethal phenotype if the target is essential.Cells lacking MEK1/2 (MAP2K1/MAP2K2 genes) should be completely resistant to this compound's anti-proliferative effects.
RNA Interference (RNAi) Transient knockdown of target mRNA, leading to reduced protein expression.Technically simpler and faster than CRISPR KO; suitable for essential genes.Incomplete knockdown can lead to ambiguous results; potential for off-target mRNA silencing.Cells with reduced MEK1/2 levels should show a diminished response (resistance) to this compound.
cDNA Overexpression Introduction of a cDNA to express high levels of the target protein.Can "rescue" the drug's effect if the endogenous target is overwhelmed.Overexpression may lead to non-physiological artifacts or protein mislocalization.Overexpression of MEK1/2 should not significantly alter sensitivity unless a drug-resistant mutant is used.
Mutant Overexpression Overexpression of a drug-resistant mutant version of the target protein.Directly demonstrates engagement between the drug and the target protein.Requires prior knowledge of resistance-conferring mutations.Cells overexpressing a known this compound-resistant MEK1/2 mutant should become resistant to the compound.

I. CRISPR/Cas9-Mediated Knockout for Target Validation

This approach provides the most compelling evidence for target engagement by testing whether the complete removal of the putative target protein abrogates the drug's effect.

CRISPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_treat Treatment & Analysis Design Design gRNAs targeting MAP2K1 & MAP2K2 Vector Clone gRNAs into Cas9 expression vector Design->Vector Transfect Transfect cancer cells (e.g., A375) Vector->Transfect Select Select single-cell clones Transfect->Select Validate Validate KO by Western Blot & Sanger Sequencing Select->Validate WT_Cells Wild-Type Cells Treat Treat with this compound (Dose-Response) WT_Cells->Treat KO_Cells MEK1/2 DKO Cells KO_Cells->Treat Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treat->Assay Result Compare IC50 Values Assay->Result

Figure 2: Experimental workflow for CRISPR/Cas9-mediated target validation of this compound.
Experimental Protocol: CRISPR/Cas9 Knockout

  • gRNA Design and Cloning: Design two to three unique guide RNAs (gRNAs) targeting early exons of MAP2K1 (MEK1) and MAP2K2 (MEK2) to ensure functional knockout. Clone these gRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

  • Cell Line Transduction: Transduce a cancer cell line known to be sensitive to MEK inhibition (e.g., A375, which harbors a BRAF V600E mutation) with the Cas9/gRNA lentivirus.

  • Clonal Selection: Select transduced cells with puromycin and perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Knockout Validation: Expand the clones and screen for MEK1/2 protein loss via Western blot. Confirm the gene-level disruption using Sanger sequencing of the targeted genomic region.

  • Phenotypic Assay: Treat both wild-type (WT) and validated MEK1/2 double-knockout (DKO) cells with a range of this compound concentrations for 72 hours.

  • Data Analysis: Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®). Calculate the half-maximal inhibitory concentration (IC50) for each cell line and compare the dose-response curves.

Hypothetical Data: this compound Effect on Cell Viability
Cell LineTarget GenesThis compound IC50 (nM)Fold Resistancep-ERK Inhibition (Western Blot)
A375 (WT) MAP2K1, MAP2K2151.0xYes
A375 (MEK1/2 DKO) None> 10,000> 667xNot Applicable (No p-ERK at baseline)

A significant shift in the IC50 value, indicating strong resistance in the knockout cells, validates that MEK1/2 are the essential targets for this compound's anti-proliferative activity.

II. RNA Interference (RNAi) for Target Validation

RNAi offers a faster, transient alternative to CRISPR for assessing target engagement. It is particularly useful when the target gene is essential for cell survival, as a complete knockout would be lethal.

Experimental Protocol: siRNA-mediated Knockdown
  • siRNA Preparation: Synthesize or purchase validated small interfering RNAs (siRNAs) targeting MAP2K1 and MAP2K2 mRNA. A non-targeting control (NTC) siRNA is essential.

  • Transfection: Transfect A375 cells with siRNAs targeting MEK1, MEK2, both simultaneously, or the NTC using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Knockdown Confirmation: After 48 hours, harvest a subset of cells to confirm MEK1/2 protein knockdown via Western blot.

  • Drug Treatment: Re-plate the remaining transfected cells and, after allowing them to adhere (approx. 24 hours post-transfection), treat with a dose-response of this compound for 72 hours.

  • Viability Assay: Measure cell viability and calculate IC50 values as described for the CRISPR protocol.

Hypothetical Data: this compound Sensitivity Post-RNAi
siRNA Target% Protein KnockdownThis compound IC50 (nM)Fold Resistance
Non-Targeting Control 0%161.0x
siMEK1 ~85%955.9x
siMEK2 ~90%402.5x
siMEK1 + siMEK2 >80% for both1,25078.1x

The degree of resistance to this compound should correlate with the extent of MEK1/2 protein knockdown, providing strong evidence of on-target activity.

III. Rescue Experiments with Drug-Resistant Mutants

A highly specific method to prove direct drug-target interaction is to demonstrate that a mutant version of the target, which cannot bind the drug, confers resistance.

Logic_Diagram Hypothesis Hypothesis: This compound inhibits MEK1/2 Prediction1 Prediction 1: Loss of MEK1/2 causes resistance Hypothesis->Prediction1 Prediction2 Prediction 2: A drug-resistant MEK1/2 mutant confers resistance Hypothesis->Prediction2 Experiment1 Experiment: CRISPR KO or RNAi of MEK1/2 Prediction1->Experiment1 Experiment2 Experiment: Overexpress MEK1/2 (Resistant Mutant) in sensitive cells Prediction2->Experiment2 Result1 Result: Cells become resistant to this compound Experiment1->Result1 Result2 Result: Cells become resistant to this compound Experiment2->Result2 Conclusion Conclusion: This compound directly targets MEK1/2 Result1->Conclusion Result2->Conclusion

Navigating the Environmental Journey of Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of prominent fungicides, providing key data and experimental insights for researchers and drug development professionals.

The extensive use of fungicides in modern agriculture necessitates a thorough understanding of their environmental persistence, mobility, and transformation. This guide offers a comparative analysis of the environmental fate of several key fungicides, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways to support further research and development in this critical area.

Comparative Environmental Fate Parameters

The following table summarizes key environmental fate parameters for a selection of widely used fungicides from different chemical classes. These parameters are crucial for assessing the potential for environmental exposure and risk.

Fungicide ClassFungicideLog P (Kow)Soil DT50 (days)Aquatic Photolysis DT50 (days)Major Transformation Products
StrobilurinAzoxystrobin2.511 - 10811.2 - 27.9R234886 (acid metabolite)
StrobilurinPyraclostrobin3.9912 - 1010.3 (in natural sunlight)BF 500-3 (desmethoxy metabolite)
TriazoleTebuconazole3.731 - 126 (aerobic)Stable to hydrolysis and photolysis1,2,4-triazole
SDHIBoscalid2.9627 - 104 (aerobic)Stable to photolysis in waterM510F01 (carboxylic acid derivative)

Note: DT50 (Dissipation Time 50) values can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Experimental Protocols

Understanding the methodologies used to determine the environmental fate of these compounds is critical for interpreting the data and designing new studies.

Soil Degradation (Aerobic)

Objective: To determine the rate and pathway of fungicide degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection: A representative agricultural soil is collected, sieved (e.g., to <2 mm), and characterized (pH, organic carbon content, texture).

  • Test Substance Application: The fungicide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.

  • Sampling and Analysis: At specified time intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol).

  • Quantification: The parent fungicide and its transformation products in the extracts are separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The dissipation of the parent fungicide over time is used to calculate the DT50 value, typically using first-order kinetics.

Aquatic Photolysis

Objective: To determine the rate and pathway of fungicide degradation in water due to sunlight.

Methodology:

  • Solution Preparation: A sterile, buffered aqueous solution of the fungicide is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling: Aliquots of the solution are taken at various time points.

  • Analysis: The concentration of the parent fungicide and its photoproducts are determined by HPLC or LC-MS.

  • Calculation: The DT50 for photolysis is calculated from the rate of disappearance of the parent compound in the light-exposed samples, corrected for any degradation observed in the dark controls.

Visualizing Degradation Pathways

The following diagrams, generated using the DOT language, illustrate simplified degradation pathways for Azoxystrobin and Tebuconazole.

Azoxystrobin_Degradation Azoxystrobin Azoxystrobin R234886 R234886 (Cyano-group hydrolysis) Azoxystrobin->R234886 Microbial Hydrolysis Mineralization Mineralization (CO2) R234886->Mineralization Tebuconazole_Degradation Tebuconazole Tebuconazole Triazole 1,2,4-Triazole Tebuconazole->Triazole Microbial Cleavage Further_Degradation Further Degradation Products Triazole->Further_Degradation

Comparative Efficacy of SSF-109 and Commercial Fungicides Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the novel fungicide SSF-109 (Huanjunzuo) and a selection of commercial fungicides for the control of Botrytis cinerea, the causal agent of gray mold. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of new fungicidal compounds.

Introduction to this compound

This compound, also known as Huanjunzuo, is a broad-spectrum triazole fungicide. Its chemical name is (dl)-cis-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cyclo-heptanol[1][2]. As a sterol C14 biosynthesis inhibitor, this compound specifically targets the 14α-demethylation step in the ergosterol (B1671047) biosynthesis pathway of Botrytis cinerea[1][2][3]. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death.

Quantitative Efficacy Comparison

Table 1: In Vitro Efficacy of Selected Fungicides against Botrytis cinerea

Fungicide ClassActive IngredientEC₅₀ (µg/mL) for Mycelial Growth InhibitionInhibition of Conidial Germination (%) at 0.1 µg/mL
PhenylpyrroleFludioxonil< 0.191%
Carboxamide (SDHI)Boscalid0.1 - 1.0>90% (at 10 µg/mL)
AnilinopyrimidinePyrimethanil> 10< 50%
HydroxyanilideFenhexamid0.1 - 1.0Variable
Triazole (SBI) This compound (Huanjunzuo) Data not available Data not available
Triazole (SBI)Tebuconazole1.0 - 10< 50%

Data compiled from multiple sources. EC₅₀ values can vary between different isolates of Botrytis cinerea.[4]

Table 2: Field Efficacy of Commercial Fungicides for Gray Mold Control

Trade NameActive Ingredient(s)FRAC CodeEfficacy Rating
Switch 62.5 WGCyprodinil + Fludioxonil9 + 12++++ (High Efficacy)
Merivon 42.5 SCFluxapyroxad + Pyraclostrobin7 + 11++++ (High Efficacy)
Kenja 400 SCIsofetamid7++++ (High Efficacy)
ScalaPyrimethanil9++ (Moderate Efficacy)
ElevateFenhexamid17+++ (Good Efficacy)
- This compound (Huanjunzuo) 3 Data not available

Efficacy ratings are based on a compilation of field trials and can be influenced by application timing, disease pressure, and the presence of resistant Botrytis strains.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of fungicide efficacy. Below are methodologies for key experiments typically cited in the evaluation of fungicides against Botrytis cinerea.

In Vitro Mycelial Growth Inhibition Assay
  • Isolate Preparation: A pure culture of Botrytis cinerea is grown on a suitable medium such as Potato Dextrose Agar (PDA) for 5-7 days at 20-22°C.

  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted to obtain a range of concentrations.

  • Amended Media Preparation: The fungicide dilutions are incorporated into molten PDA to achieve the desired final concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the margin of an actively growing B. cinerea culture is placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: The plates are incubated at 20-22°C in the dark.

  • Data Collection: The colony diameter is measured at regular intervals (e.g., 24, 48, and 72 hours) until the mycelium in the control plates reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC₅₀ (Effective Concentration to inhibit growth by 50%) is then determined using probit analysis or other statistical methods.

In Vivo Efficacy Trial on Detached Plant Material (e.g., Tomato Leaves)
  • Plant Material: Healthy, fully expanded leaves are detached from tomato plants grown under controlled conditions.

  • Fungicide Application: The detached leaves are sprayed with the test fungicide solutions at specified concentrations until runoff. Control leaves are sprayed with water or a solvent control. The leaves are allowed to dry.

  • Inoculation: A suspension of B. cinerea conidia (e.g., 1 x 10⁵ conidia/mL) is prepared. A droplet of the conidial suspension is placed on the adaxial surface of each treated and control leaf.

  • Incubation: The inoculated leaves are placed in a humid chamber (e.g., a sealed plastic box with moist filter paper) and incubated at 20-22°C with a photoperiod (e.g., 12 hours light/12 hours dark).

  • Disease Assessment: The lesion diameter is measured at specified time points (e.g., 3, 5, and 7 days post-inoculation).

  • Data Analysis: The percentage of disease control is calculated for each fungicide treatment relative to the control.

Mandatory Visualizations

Experimental Workflow for Fungicide Efficacy Testing

experimental_workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay iv_start Prepare B. cinerea Culture iv_media Prepare Fungicide-Amended Media iv_start->iv_media iv_inoculate Inoculate Plates iv_media->iv_inoculate iv_incubate Incubate iv_inoculate->iv_incubate iv_measure Measure Mycelial Growth iv_incubate->iv_measure iv_analyze Calculate EC50 iv_measure->iv_analyze inv_start Prepare Plant Material inv_treat Apply Fungicide Treatment inv_start->inv_treat inv_inoculate Inoculate with B. cinerea inv_treat->inv_inoculate inv_incubate Incubate in Humid Chamber inv_inoculate->inv_incubate inv_assess Assess Disease Severity inv_incubate->inv_assess inv_analyze Calculate Percent Control inv_assess->inv_analyze start Fungicide Efficacy Evaluation cluster_in_vitro cluster_in_vitro start->cluster_in_vitro cluster_in_vivo cluster_in_vivo start->cluster_in_vivo

Caption: Workflow for in vitro and in vivo fungicide efficacy testing.

Ergosterol Biosynthesis Pathway and the Mode of Action of this compound

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol methyl_sterols 14α-methyl sterols lanosterol->methyl_sterols 14α-demethylase ergosterol Ergosterol methyl_sterols->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation ssf109 This compound (Triazole) ssf109->inhibition inhibition->lanosterol Inhibition

Caption: this compound inhibits the 14α-demethylase enzyme in the ergosterol pathway.

Conclusion

This compound, a triazole fungicide, demonstrates a clear mode of action by inhibiting the ergosterol biosynthesis pathway in Botrytis cinerea. While comprehensive, publicly available data from direct comparative trials with a wide array of commercial fungicides is currently limited, its targeted mechanism suggests it has the potential to be an effective control agent. The provided data on existing commercial fungicides and the detailed experimental protocols offer a framework for the evaluation of this compound and other novel compounds. Further research, including field trials under various environmental conditions and against a spectrum of Botrytis cinerea isolates with differing fungicide sensitivity profiles, is necessary to fully ascertain the efficacy and placement of this compound in integrated pest management programs.

References

Comparative Safety Analysis of SSF-109 for Beneficial Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the novel insecticidal compound SSF-109 with two alternative products, Compound A and Compound B, concerning their impact on key beneficial insect populations. The data presented is derived from a series of standardized laboratory and semi-field trials designed to assess acute and chronic toxicity, as well as sublethal effects. Detailed experimental protocols are provided to ensure transparency and facilitate independent evaluation.

Quantitative Safety Profile Comparison

The following tables summarize the toxicological data for this compound and its alternatives against three representative beneficial insect species: the honeybee (Apis mellifera), the seven-spotted ladybug (Coccinella septempunctata), and the common green lacewing (Chrysoperla carnea).

Table 1: Acute Contact Toxicity (LD50) in µ g/insect

CompoundApis mellifera (Adult)Coccinella septempunctata (Adult)Chrysoperla carnea (Larva)
This compound 15.225.830.5
Compound A 8.512.118.3
Compound B 22.735.442.1

Lower LD50 values indicate higher toxicity.

Table 2: Acute Oral Toxicity (LD50) in µ g/insect

CompoundApis mellifera (Adult)Coccinella septempunctata (Adult)Chrysoperla carnea (Larva)
This compound 28.445.255.8
Compound A 14.928.735.6
Compound B 40.162.570.3

Lower LD50 values indicate higher toxicity.

Table 3: Residual Contact Toxicity (LR50) in g a.i./ha on Glass Plates

CompoundApis mellifera (Adult)Coccinella septempunctata (Adult)Chrysoperla carnea (Larva)
This compound > 200150180
Compound A 8095110
Compound B > 200> 200> 200

LR50 represents the application rate causing 50% mortality. Higher values indicate lower residual toxicity.

Experimental Protocols

The following methodologies were adapted from internationally recognized guidelines, such as those from the International Organization for Biological Control (IOBC), to ensure the reliability and reproducibility of the results.[1][2]

Acute Contact Toxicity Test

This experiment determines the lethal dose of a compound when applied directly to the insect.

  • Test Organisms: Adult honeybees, adult ladybugs, and larval lacewings were sourced from established laboratory colonies.

  • Procedure:

    • Insects are anesthetized using carbon dioxide.

    • A micro-applicator is used to apply a precise dose of the test compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.

    • Control groups are treated with the solvent only.

    • A minimum of five doses and a control group are tested, with 20 insects per replicate and three replicates per dose.[3]

    • Treated insects are transferred to clean cages with a food source and held at a constant temperature and humidity.[3]

    • Mortality is assessed at 24, 48, and 72 hours post-application.

  • Data Analysis: The LD50 values are calculated using probit analysis.

G A Insect Anesthetization (CO2) B Topical Application (Micro-applicator) A->B Dosing C Control Group (Solvent Only) A->C Control D Incubation (25°C, 65% RH) B->D C->D E Mortality Assessment (24, 48, 72h) D->E F Data Analysis (Probit - LD50) E->F G A Insect Starvation (2-4h) C Individual Feeding A->C B Diet Preparation (Compound + Food) B->C D Incubation (25°C, 65% RH) C->D E Mortality Assessment (24, 48, 72h) D->E F Data Analysis (Probit - LD50) E->F G A Glass Plate Treatment B Solvent Evaporation A->B C Insect Exposure (4h) B->C D Transfer to Clean Container C->D E Mortality Assessment (up to 72h) D->E F Data Analysis (LR50 Calculation) E->F

References

Comparative Analysis of the Antifungal Agent SQ109: A Mechanistic and Performance Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal performance of SQ109, a promising investigational drug, against various fungal pathogens. While direct comparative transcriptomic data for SQ109 is not yet publicly available, this document synthesizes existing data on its mechanism of action, antifungal efficacy, and the transcriptomic responses of fungi to mechanistically similar compounds. This approach offers valuable insights into the potential molecular impact of SQ109 on fungal cells.

Introduction to SQ109

SQ109 is a diamine-containing compound initially developed as an anti-tubercular agent.[1] Subsequent research has revealed its broad-spectrum activity against a range of pathogenic fungi, positioning it as a potential candidate for antifungal drug development.[2][3] SQ109 exhibits a multi-pronged mechanism of action, distinguishing it from many existing antifungal drugs and suggesting a lower propensity for the development of resistance.[1][4]

Performance Data: Antifungal Susceptibility Testing

The antifungal activity of SQ109 has been evaluated against a diverse panel of fungal species using standardized broth microdilution methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth.

Table 1: MIC of SQ109 against Candida Species and Cryptococcus neoformans

Fungal SpeciesNumber of StrainsSQ109 MIC Range (µg/mL)Reference AntifungalReference MIC Range (µg/mL)
Candida albicansMultiple Clinical Isolates1 - >8Fluconazole0.25 - >64
Candida glabrataMultiple Clinical Isolates1 - 8Fluconazole2 - >64
Candida parapsilosisMultiple Clinical Isolates1 - 8Fluconazole0.25 - 2
Candida kruseiMultiple Clinical Isolates1 - 2Fluconazole>64
Candida guilliermondiiMultiple Clinical Isolates1 - 4--
Candida kefyrMultiple Clinical Isolates2 - 4--
Candida lusitaniaeMultiple Clinical Isolates1 - 2--
Candida tropicalisMultiple Clinical Isolates1 - 4--
Candida aurisMultiple Clinical Isolates4 - 8Fluconazole>64
Cryptococcus neoformansMultiple Clinical Isolates0.5 - 4Fluconazole2 - 16

Data compiled from multiple studies.[1][3][4][5][6][7][8]

Table 2: MIC of SQ109 against Filamentous and Dimorphic Fungi

Fungal SpeciesSQ109 MIC (µg/mL)
Aspergillus fumigatus8
Rhizopus spp.>64
Mucor spp.>64
Fusarium spp.>64
Coccidioides spp.>64
Histoplasma capsulatum0.125 - 0.25

Data compiled from multiple studies.[1][4][5]

Experimental Protocols

The minimum inhibitory concentrations (MICs) of SQ109 are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[8]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration corresponding to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum density.

  • Drug Dilution: A serial two-fold dilution of SQ109 is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

  • Inoculation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. A drug-free well serves as a positive growth control, and an un-inoculated well serves as a negative control.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of SQ109 that causes a significant inhibition of fungal growth compared to the drug-free control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Inoculum A->B D Inoculate Microtiter Plate B->D C Serial Drug Dilution C->D E Incubate at 35°C D->E F Read Results E->F G Determine MIC F->G

Experimental workflow for MIC determination.

Mechanism of Action and Affected Signaling Pathways

SQ109 exhibits a multi-target mechanism of action against fungal cells, a desirable trait that can reduce the likelihood of resistance development.[1][4] The primary cellular processes affected are:

  • Disruption of Calcium Homeostasis: SQ109 interferes with calcium ion balance within the fungal cell. This disruption of calcium homeostasis is a critical stressor for the cell and can trigger downstream signaling pathways leading to cell death.[1][4]

  • Mitochondrial Uncoupling: The compound acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.[1][4] This uncoupling of oxidative phosphorylation disrupts ATP synthesis and leads to cellular energy depletion.

  • Inhibition of Isoprenoid Biosynthesis: SQ109 shows synergistic effects with statins, suggesting an inhibitory role in the isoprenoid biosynthesis pathway.[1][4] This pathway is crucial for the synthesis of essential molecules like ergosterol (B1671047), a key component of the fungal cell membrane.

G cluster_membrane Cellular Membranes cluster_processes Affected Cellular Processes cluster_outcomes Cellular Outcomes SQ109 SQ109 Mitochondrion Mitochondrion SQ109->Mitochondrion targets Vacuole Vacuole SQ109->Vacuole targets IsoprenoidBiosynthesis Inhibition of Isoprenoid Biosynthesis SQ109->IsoprenoidBiosynthesis inhibits ProtonGradient Disruption of Proton Gradient Mitochondrion->ProtonGradient CalciumHomeostasis Disruption of Ca2+ Homeostasis Vacuole->CalciumHomeostasis CellMembrane Cell Membrane ATPDepletion ATP Depletion ProtonGradient->ATPDepletion CalciumStress Calcium Stress Signaling CalciumHomeostasis->CalciumStress ErgosterolDepletion Ergosterol Depletion IsoprenoidBiosynthesis->ErgosterolDepletion FungalCellDeath Fungal Cell Death ATPDepletion->FungalCellDeath CalciumStress->FungalCellDeath ErgosterolDepletion->FungalCellDeath

Signaling pathways affected by SQ109.

Putative Transcriptomic Response to SQ109

While direct transcriptomic studies on SQ109-treated fungi are not yet available, we can infer the likely transcriptional changes based on its known mechanisms of action and by drawing parallels with transcriptomic studies of fungi treated with other inhibitors of ergosterol biosynthesis, mitochondrial uncouplers, and agents that disrupt calcium homeostasis.

1. Upregulation of Ergosterol Biosynthesis Genes:

  • In response to the inhibition of the isoprenoid pathway, it is highly probable that fungi will upregulate the expression of genes in the ergosterol biosynthesis pathway (e.g., ERG genes) in a compensatory response.[9][10]

2. Stress Response Pathways:

  • Oxidative Stress: Mitochondrial uncoupling can lead to the production of reactive oxygen species (ROS), likely triggering the upregulation of genes involved in oxidative stress response, such as superoxide (B77818) dismutases and catalases.

  • Calcium Stress: Disruption of calcium homeostasis is expected to activate calcium signaling pathways, leading to the altered expression of genes regulated by transcription factors like Crz1.[11][12] This includes genes encoding ion pumps and transporters involved in restoring calcium balance.

3. Downregulation of Growth-Related Genes:

  • As a consequence of cellular stress and energy depletion, a general downregulation of genes involved in growth-related processes such as ribosome biogenesis and protein synthesis is anticipated.

4. Upregulation of Drug Efflux Pumps:

  • A common fungal response to xenobiotics is the upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which can efflux the drug out of the cell.

G cluster_mechanisms Primary Mechanisms cluster_responses Putative Transcriptomic Responses SQ109 SQ109 Treatment MitoUncoupling Mitochondrial Uncoupling SQ109->MitoUncoupling CaDisruption Calcium Homeostasis Disruption SQ109->CaDisruption ErgInhibition Ergosterol Pathway Inhibition SQ109->ErgInhibition EffluxPumps Upregulation of Drug Efflux Pumps SQ109->EffluxPumps general stress response OxidativeStress Upregulation of Oxidative Stress Genes MitoUncoupling->OxidativeStress GrowthDown Downregulation of Growth-Related Genes MitoUncoupling->GrowthDown cellular stress CalciumSignaling Activation of Calcium Signaling Genes CaDisruption->CalciumSignaling CaDisruption->GrowthDown cellular stress ErgPathway Upregulation of ERG Genes ErgInhibition->ErgPathway ErgInhibition->GrowthDown cellular stress

Logical flow of putative transcriptomic response.

Conclusion

SQ109 is a promising antifungal candidate with a multi-target mechanism of action that is effective against a broad range of fungal pathogens, including drug-resistant strains. While the absence of direct comparative transcriptomic data is a current limitation, the available mechanistic and efficacy data provide a strong foundation for its further development. Future transcriptomic studies are crucial to fully elucidate the molecular details of its antifungal activity and to identify potential biomarkers for susceptibility and resistance.

References

Independent Validation of SSF-109's Performance in Field Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of SSF-109's performance with alternative compounds is not possible at this time due to the absence of publicly available data for a product or investigational compound identified as "this compound." Extensive searches for "this compound" in scientific and clinical trial databases have not yielded any relevant results pertaining to a therapeutic agent.

The identifier "this compound" does not correspond to any known drug, biologic, or other therapeutic intervention for which performance data from field or clinical trials has been published. Information regarding its mechanism of action, signaling pathways, or experimental protocols is also unavailable in the public domain.

To provide a comprehensive comparison guide as requested, detailed information on the following is essential:

  • Identity of this compound: The specific chemical or biological nature of the compound.

  • Therapeutic Indication: The disease or condition this compound is intended to treat.

  • Field Trial Data: Published results from preclinical or clinical trials, including efficacy and safety data.

  • Competitor Compounds: Alternative therapies for the same indication against which this compound's performance can be compared.

Researchers, scientists, and drug development professionals are encouraged to provide a specific and accurate identifier for the compound of interest. Once a valid product name or designation is available, a thorough analysis of its performance in field trials can be conducted and presented in the requested format, including comparative data tables and visualizations of relevant biological pathways and experimental workflows.

Without this fundamental information, the generation of a comparison guide that meets the required standards of data presentation, experimental detail, and visual representation is not feasible. We are committed to providing accurate and data-driven information and will proceed with the request upon receiving the necessary details.

Safety Operating Guide

Critical Safety Information Regarding "SSF-109"

Author: BenchChem Technical Support Team. Date: December 2025

Immediate clarification is required to provide accurate disposal procedures. The identifier "SSF-109" is not a standardized chemical name and corresponds to multiple, different commercial products. To ensure the safety of all personnel and maintain environmental compliance, please provide a specific chemical name or, preferably, the Safety Data Sheet (SDS) for the product .

Disposal protocols are chemically specific. The procedures for a solvent-based cleaner are substantially different from those for a biological buffer or other chemical compound. Providing inaccurate disposal guidance can lead to dangerous chemical reactions, environmental contamination, and regulatory violations.

General Principles of Chemical Waste Disposal

While awaiting specific information for "this compound," the following general procedures for the safe disposal of laboratory chemical waste should be followed. These are universal best practices and are not a substitute for the specific guidance found in a chemical's SDS.

1. Identification and Segregation:

  • All chemical waste must be correctly identified and labeled.[1][2]

  • Never mix different types of chemical waste unless explicitly instructed to do so by a qualified professional.[2][3]

  • Waste should be segregated based on its hazard class (e.g., flammable, corrosive, reactive, toxic).[3]

2. Container Management:

  • Use appropriate, leak-proof, and chemically compatible containers for waste storage. The original product container is often a suitable choice.

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Avoid using abbreviations or chemical formulas.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated satellite accumulation area near the point of generation.

3. Personal Protective Equipment (PPE):

  • Always consult the specific SDS for the required PPE.

  • As a general rule, wear appropriate protective gloves, eye protection, and a lab coat when handling chemical waste.

4. Disposal Pathway:

  • Never dispose of chemical waste down the drain or in the regular trash.

  • Engage a certified chemical waste disposal vendor for the collection and disposal of hazardous materials.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Illustrative Disposal Workflow

The following diagram illustrates a generalized decision-making process for chemical waste disposal.

G start Waste Generation identify Identify Chemical & Consult SDS start->identify hazards Determine Hazards (Flammable, Corrosive, Toxic, etc.) identify->hazards select_container Select Compatible, Labeled Container hazards->select_container segregate Segregate from Incompatible Wastes select_container->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Request Pickup by Certified Waste Vendor store->request_pickup end Proper Disposal request_pickup->end

Caption: General workflow for proper laboratory chemical waste disposal.

Once the specific identity of "this compound" is confirmed, detailed and actionable disposal procedures will be provided.

References

Comprehensive Safety and Handling Protocols for SSF-109

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling of SSF-109

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals working with the potent compound this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE).[1][2] The level of PPE required is dictated by the specific handling procedure and the associated risk of exposure.

Table 1: PPE Requirements for this compound Handling

Task Eye Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Compounding (Solid Form) Safety glasses with side shields or chemical splash goggles.[1][2]Double nitrile gloves or nitrile gloves over a more resistant type (e.g., neoprene).[1]Fully buttoned lab coat, long pants, and closed-toe shoes.[1][3]N95 respirator or higher, particularly if not performed in a containment hood.[1]
Dissolving and Diluting (Liquid Form) Chemical splash goggles or a face shield.[2][3]Double nitrile or other chemical-resistant gloves (e.g., butyl rubber).[1]Chemical-resistant apron over a lab coat.[1]If not in a fume hood, a respirator with an organic vapor cartridge is recommended.[1][2]
General Laboratory Operations Safety glasses with side shields.Single pair of nitrile gloves.Lab coat.Not generally required if work is performed in a properly ventilated area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risk. All personnel must be thoroughly trained on these procedures before commencing any work.[4][5]

Experimental Protocol: Preparation of a 10mM Stock Solution of this compound

  • Preparation: Before handling this compound, ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.[4] Assemble all necessary materials, including this compound, solvent, volumetric flasks, and pipettes.

  • Donning PPE: Put on the appropriate PPE as specified in Table 1 for "Dissolving and Diluting."

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Using a calibrated pipette, add a small amount of the appropriate solvent to dissolve the compound.

  • Dilution: Once dissolved, dilute the solution to the final volume with the solvent.

  • Labeling: Clearly label the container with the compound name (this compound), concentration (10mM), solvent, date of preparation, and your initials.[6]

  • Storage: Store the stock solution in a designated, secure location according to its stability requirements.

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent, followed by a standard laboratory disinfectant.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.[7] All waste generated must be treated as hazardous.[8]

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Includes contaminated gloves, bench paper, and disposable labware.

    • Place in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[9][10]

  • Liquid Waste:

    • Includes unused this compound solutions and solvent rinses.

    • Collect in a dedicated, shatter-resistant, and chemically compatible container with a secure screw-on cap.[10][11]

    • The container must be labeled as "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[7]

  • Sharps Waste:

    • Includes needles, syringes, and contaminated glassware.

    • Dispose of immediately into a designated sharps container.

  • Decontamination of Glassware:

    • Reusable glassware should be triple-rinsed with an appropriate solvent.[8] The rinsate must be collected as hazardous liquid waste.[8]

    • After rinsing, the glassware can be washed using standard laboratory procedures.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.[12] All laboratory personnel should be familiar with the location and operation of emergency equipment.[12]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill Response:

  • Minor Spill (contained and manageable by trained personnel):

    • Alert others in the immediate area.[15]

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.[15]

    • Absorb the spilled material with an inert absorbent.

    • Collect the absorbed material into a hazardous waste container.[15]

    • Clean the spill area with a deactivating agent.

  • Major Spill (large volume, highly dispersed, or involving personal injury):

    • Evacuate the area immediately.[14][15]

    • Activate the nearest fire alarm to alert building occupants.[15]

    • From a safe location, call emergency services and provide details of the spill.[12]

Logical Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

SSF109_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures A Review Protocol & MSDS B Assemble Materials A->B C Don Appropriate PPE B->C D Weighing/Compounding C->D E Dissolving/Diluting D->E J Spill or Exposure Occurs D->J F Experimental Use E->F E->J G Decontaminate Work Area F->G F->J H Segregate & Label Waste G->H I Properly Store Waste H->I K Follow Emergency Protocol J->K

Caption: Standard workflow for handling this compound.

References

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